molecular formula C9H8BrNO2 B053034 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 121564-97-4

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B053034
CAS No.: 121564-97-4
M. Wt: 242.07 g/mol
InChI Key: PLKXHZTWQITWFD-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a versatile and valuable benzoxazinone-based chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a bromo substituent at the 6-position and a methyl group at the 8-position, which serve as strategic handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and other functional group transformations. The benzoxazinone core is a privileged structure in pharmacology, known for its ability to interact with a variety of biological targets. Researchers primarily utilize this bromo- and methyl-substituted derivative as a key synthetic intermediate in the design and synthesis of novel small molecule libraries targeting kinases, GPCRs, and various central nervous system (CNS) targets. Its mechanism of action as a final derivative typically involves non-covalent interactions such as hydrogen bonding and π-stacking within enzyme active sites, often leading to inhibition. The specific substitution pattern on this scaffold makes it particularly attractive for developing compounds with optimized pharmacokinetic properties and binding affinity. This high-purity building block is essential for projects aimed at creating new therapeutic agents for oncology, neurological disorders, and inflammatory diseases.

Properties

IUPAC Name

6-bromo-8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKXHZTWQITWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558473
Record name 6-Bromo-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121564-97-4
Record name 6-Bromo-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step, one-pot reaction starting from a commercially available substituted aminophenol. This document outlines the detailed experimental protocol, presents relevant data in a structured format, and includes diagrams to illustrate the synthetic pathway and experimental workflow.

Introduction

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. These scaffolds are present in a variety of therapeutically important molecules, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anticonvulsant properties. The synthesis of specifically substituted benzoxazinones, such as 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, is of interest for the development of new chemical entities with potentially enhanced or novel pharmacological profiles.

This guide details a practical and efficient method for the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The described synthetic strategy is based on the acylation of a substituted 2-aminophenol followed by an intramolecular cyclization.

Synthetic Pathway

The synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one can be achieved through a one-pot reaction involving the N-acylation of 2-amino-5-bromo-3-methylphenol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. The presence of a base, such as sodium bicarbonate, facilitates both the neutralization of the HCl byproduct from the acylation and the subsequent cyclization.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-amino-5-bromo-3-methylphenol C N-(2-chloroacetyl)-2-amino-5-bromo-3-methylphenol (Intermediate) A->C Base (e.g., NaHCO3) Solvent (e.g., THF) B Chloroacetyl Chloride B->C D 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one C->D Heat (continuation of reaction)

Caption: Synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the synthesis is provided in the table below.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Supplier
2-Amino-5-bromo-3-methylphenolC₇H₈BrNO202.051194760-84-3Commercially Available
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Commercially Available
Sodium BicarbonateNaHCO₃84.01144-55-8Commercially Available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Commercially Available
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially Available
HexaneC₆H₁₄86.18110-54-3Commercially Available

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

4.1. Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • To a stirred suspension of 2-amino-5-bromo-3-methylphenol (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous tetrahydrofuran (THF), add chloroacetyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G start Start reactants Combine Reactants (2-amino-5-bromo-3-methylphenol, NaHCO3, THF) start->reactants addition Add Chloroacetyl Chloride (0 °C) reactants->addition reflux Reflux Reaction Mixture addition->reflux tlc Monitor Reaction (TLC) reflux->tlc tlc->reflux Incomplete workup Reaction Work-up (Cool, Filter, Concentrate) tlc->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

The following table summarizes the expected and representative data for the synthesized compound. Actual experimental data should be recorded and compared.

Parameter Description / Expected Value
Product Name 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Yield Expected to be in the range of 60-80% (based on analogous reactions)
¹H NMR Expected signals for aromatic protons, a methyl group, and a methylene group. Chemical shifts and coupling constants to be determined.
¹³C NMR Expected signals for aromatic carbons, a methyl carbon, a methylene carbon, and a carbonyl carbon. Chemical shifts to be determined.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a solid foundation for the successful synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. Researchers are encouraged to adapt and optimize the described protocol to suit their specific laboratory conditions and requirements.

In-depth Technical Guide: 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (CAS Number: 121564-97-4)

In-depth Technical Guide: 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS Number: 121564-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, identified by the CAS number 121564-97-4, is a member of the benzoxazinone class of heterocyclic compounds. While the broader benzoxazinone scaffold is of significant interest in medicinal chemistry due to a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific research on the biological profile of this particular derivative is not extensively documented in publicly available scientific literature. This guide provides a summary of the available chemical information for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and discusses the known biological activities of structurally related benzoxazinone compounds to offer a predictive context for its potential pharmacological relevance.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor. The key identifiers and properties of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below.

PropertyValue
CAS Number 121564-97-4
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Canonical SMILES CC1=CC(=C(C=C1)Br)NC(=O)CO1
InChI Key Not available in searched literature.
Appearance Typically a solid, specific color and form may vary by supplier.
Purity Commercially available with purities often ≥95%.

Synthesis

A generalized workflow for the synthesis of benzoxazinone derivatives is depicted below.

Gcluster_synthesisGeneral Benzoxazinone SynthesisStarto-Aminophenol DerivativeReagentCyclizing Reagent(e.g., Chloroacetyl chloride)Start->ReagentReactionIntermediateAcyclic IntermediateReagent->IntermediateCyclizationIntramolecular CyclizationIntermediate->CyclizationBase/HeatProductBenzoxazinone CoreCyclization->Product

Caption: Generalized synthetic workflow for benzoxazinone compounds.

Biological Context and Potential Signaling Pathways

Direct experimental evidence detailing the mechanism of action or specific biological targets of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is currently unavailable in the public domain. However, by examining the activities of structurally analogous compounds, we can infer potential areas of interest for future research.

The benzoxazinone scaffold has been associated with a variety of biological activities. For instance, various derivatives have been reported to exhibit:

  • Anticancer Activity: Some benzoxazinone derivatives have been shown to induce apoptosis in cancer cell lines.[1] The underlying mechanisms could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.

  • Anti-inflammatory Effects: Certain benzoxazinones have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating cytokine production.[3]

  • Antimicrobial Properties: The benzoxazinone nucleus is a feature in some compounds with antibacterial and antifungal activity.[4] The mode of action could involve the disruption of microbial cell wall synthesis or interference with essential enzymatic processes.

Given these precedents, a hypothetical signaling pathway that could be investigated for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in the context of cancer research is illustrated below.

Gcluster_pathwayHypothetical Signaling Pathway InhibitionCompound6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneTargetPutative Kinase Target(e.g., Akt, ERK)Compound->TargetInhibitionDownstreamDownstream Effectors(e.g., transcription factors)Target->DownstreamProliferationCell ProliferationDownstream->ProliferationApoptosisApoptosisDownstream->ApoptosisInduction

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Experimental Protocols for Future Research

As no specific experimental data for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one has been found, this section outlines general experimental protocols that could be adapted to evaluate its biological activity.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

Objective: To assess the potential antibacterial or antifungal activity of the compound.

Methodology:

  • Microorganism Culture: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth.

  • Compound Preparation: Prepare serial dilutions of the compound in the growth medium.

  • Inoculation: Inoculate the diluted compound solutions with a standardized suspension of the microorganism.

  • Incubation: Incubate the cultures under appropriate conditions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a chemical entity with a scaffold known to be biologically active in other molecular contexts. While there is a notable absence of specific research on this particular compound, its structural features suggest that it could be a candidate for screening in various biological assays, particularly in the areas of oncology, inflammation, and infectious diseases. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to elucidate its pharmacological profile and potential therapeutic applications. The experimental workflows and hypothetical pathways presented in this guide offer a foundational framework for such investigations.

Structure Elucidation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Structure Elucidation of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This document outlines the key experimental protocols and data interpretation used to confirm the molecular structure of this compound, which holds potential as a scaffold in medicinal chemistry and drug development.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The synthesis and characterization of novel benzoxazinone analogs are crucial for the development of new therapeutic agents. This guide focuses on the systematic approach to elucidating the structure of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a previously uncharacterized molecule. The methodologies described herein provide a roadmap for the structural verification of similar novel chemical entities.

Proposed Synthesis

The target compound, 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is proposed to be synthesized via a multi-step reaction sequence starting from commercially available 2-amino-3-methylphenol. The general synthetic strategy involves the protection of the amino group, followed by bromination, deprotection, and subsequent cyclization with an appropriate C2 synthon.

Synthesis_PathwayA2-Amino-3-methylphenolBN-protected intermediateA->BProtectionCBrominated intermediateB->CBrominationDDeprotected intermediateC->DDeprotectionE6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneD->ECyclization

Caption: Proposed synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Structure Elucidation Workflow

The comprehensive structure elucidation of the synthesized compound was carried out using a combination of spectroscopic techniques. The workflow is designed to unambiguously determine the connectivity and spatial arrangement of atoms within the molecule.

Structure_Elucidation_WorkflowMSMass Spectrometry (MS)Determine Molecular Weight & FormulaData_AnalysisSpectroscopic Data AnalysisMS->Data_AnalysisIRInfrared (IR) SpectroscopyIdentify Functional GroupsIR->Data_AnalysisNMRNuclear Magnetic Resonance (NMR)¹H, ¹³C, COSY, HSQC, HMBCNMR->Data_AnalysisStructure_ConfirmationStructure ConfirmationData_Analysis->Structure_Confirmation

Caption: Experimental workflow for the structure elucidation of the target compound.

Experimental Protocols

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was used.

  • Method: The sample was dissolved in methanol and infused into the ESI source. The analysis was performed in positive ion mode.

  • Data Acquisition: Data was collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Method: The solid sample was analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton NMR to determine the number and environment of protons.

    • ¹³C NMR: Standard carbon-13 NMR to identify the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

Data Presentation and Interpretation

The spectroscopic data obtained for the synthesized compound are summarized below.

Mass Spectrometry

The high-resolution mass spectrum provided the exact mass of the molecular ion, which was used to determine the elemental composition.

IonCalculated m/zFound m/zElemental Composition
[M+H]⁺242.9862242.9865C₉H₉BrNO₂
[M+Na]⁺264.9681264.9683C₉H₈BrNNaO₂

The isotopic pattern observed for the molecular ion peak confirmed the presence of one bromine atom.

Infrared Spectroscopy

The IR spectrum revealed the presence of key functional groups.

Frequency (cm⁻¹)IntensityAssignment
3185MediumN-H Stretch (amide)
2925WeakC-H Stretch (methyl)
1680StrongC=O Stretch (amide)
1605, 1480MediumC=C Stretch (aromatic)
1230StrongC-O Stretch (ether)
820StrongC-H Bend (aromatic)
650MediumC-Br Stretch
NMR Spectroscopy

The ¹H and ¹³C NMR data, along with 2D NMR correlations, were crucial for the final structure determination.

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.85s1HN-H (amide)
7.21d, J=2.0 Hz1HH-5
7.05d, J=2.0 Hz1HH-7
4.60s2HH-2
2.25s3H8-CH₃

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
165.2C-3 (C=O)
142.8C-8a
130.5C-7
128.9C-5
125.6C-8
118.2C-4a
115.9C-6
67.4C-2
16.88-CH₃

Structure Confirmation

The combined analysis of the spectroscopic data confirms the structure as 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Mass Spectrometry: The molecular formula C₉H₈BrNO₂ was confirmed by HRMS.

  • IR Spectroscopy: The presence of an amide N-H (3185 cm⁻¹), a carbonyl group (1680 cm⁻¹), and an ether linkage (1230 cm⁻¹) is consistent with the proposed benzoxazinone structure.

  • ¹H NMR Spectroscopy: The spectrum shows two aromatic protons as doublets, indicating they are in a para-like relationship on the benzene ring. The singlet at 4.60 ppm corresponds to the methylene protons of the oxazine ring, and the singlet at 2.25 ppm is assigned to the methyl group. The downfield singlet at 10.85 ppm is characteristic of an amide proton.

  • ¹³C NMR Spectroscopy: The spectrum shows nine distinct carbon signals, consistent with the proposed structure. The chemical shifts are in agreement with a substituted benzoxazinone ring system.

  • 2D NMR (COSY, HSQC, HMBC):

    • HSQC: Correlated the proton signals to their directly attached carbon atoms.

    • HMBC: Key long-range correlations were observed between the methyl protons (δ 2.25) and the aromatic carbons C-7, C-8, and C-8a, confirming the position of the methyl group. Correlations from the methylene protons (δ 4.60) to the carbonyl carbon (C-3) and the aromatic carbon C-8a further supported the ring structure.

Conclusion

The structure of the novel compound 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one has been unequivocally determined through a systematic application of modern spectroscopic techniques. This detailed guide provides the foundational data and methodologies that can be applied to the structure elucidation of other novel heterocyclic compounds, aiding in the advancement of drug discovery and development programs.

An In-depth Technical Guide on 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide on 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates the available information and provides a broader context based on the known properties and biological activities of the benzoxazinone scaffold. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound and its analogues.

Introduction

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure consists of a benzene ring fused to an oxazine ring. The specific substitutions of a bromine atom at the 6-position and a methyl group at the 8-position are expected to modulate the physicochemical and biological properties of the parent molecule.

Benzoxazinone derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[3][4][5][6][7] These properties make them attractive scaffolds for the design and development of novel therapeutic agents.[2][8]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

PropertyValueReference
IUPAC Name 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
CAS Number 121564-97-4[1][9][10][11]
Molecular Formula C₉H₈BrNO₂[1][11]
Molecular Weight 242.07 g/mol [11]
Appearance Solid (predicted)
Purity Typically offered at ≥95% by commercial suppliers[9]

Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not described in the currently available scientific literature. However, a general synthetic pathway for 2H-benzo[b][1][2]oxazin-3(4H)-ones can be inferred from established methods for analogous compounds. A common route involves the condensation of a substituted 2-aminophenol with a suitable C2 synthon, such as α-haloacetyl halides or α-haloesters.

For the synthesis of the title compound, a plausible starting material would be 2-amino-3-methyl-5-bromophenol, which would then be reacted with a reagent like chloroacetyl chloride or ethyl chloroacetate followed by cyclization.

General Synthetic Workflow for 2H-benzo[b][1][2]oxazin-3(4H)-ones:

Gcluster_startStarting Materialscluster_reactionReaction Stepscluster_productProduct2_aminophenolSubstituted 2-Aminophenol(e.g., 2-amino-3-methyl-5-bromophenol)acylationN-Acylation2_aminophenol->acylationC2_synthonC2 Synthon(e.g., Chloroacetyl chloride)C2_synthon->acylationcyclizationIntramolecular Cyclization(Williamson Ether Synthesis)acylation->cyclizationIntermediate:N-(5-bromo-2-hydroxy-3-methylphenyl)-2-chloroacetamidebenzoxazinone6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-onecyclization->benzoxazinone

Caption: Plausible synthetic workflow for the target compound.

Potential Biological Activity and Applications

There is no specific biological data available for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in the reviewed literature. However, the broader class of benzoxazinones has been extensively studied and shown to possess a variety of pharmacological activities, suggesting potential areas of investigation for this specific derivative.

Potential areas of interest for biological screening include:

  • Antimicrobial Activity: Many benzoxazinone derivatives have demonstrated activity against a range of bacteria and fungi.[3][4] The presence of a bromine atom, a common substituent in bioactive compounds, may enhance such properties.

  • Anti-inflammatory Activity: The benzoxazinone scaffold is found in compounds with anti-inflammatory effects.[4][12]

  • Anticancer Activity: Certain benzoxazinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

  • Enzyme Inhibition: The structural features of benzoxazinones make them candidates for inhibitors of various enzymes.

Given the lack of specific data, the primary application of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is currently as a building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules.[8]

Experimental Protocols

As no specific experimental studies for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been found in the public domain, this section provides a generalized protocol for the antimicrobial screening of novel compounds, which could be adapted for the title compound.

General Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: The compound stock solution is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of test concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also typically included as a reference.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow for Compound Screening:

GcompoundThis compoundprimary_screeningPrimary Biological Screening(e.g., Antimicrobial, Anticancer)compound->primary_screeninghit_identificationHit Identification(Is there significant activity?)primary_screening->hit_identificationlead_optimizationLead Optimization(SAR studies, synthesis of analogues)hit_identification->lead_optimizationYesno_activityNo Significant Activity(Archive or screen in other assays)hit_identification->no_activityNopreclinical_studiesPreclinical Studies(In vivo efficacy, toxicology)lead_optimization->preclinical_studiesclinical_developmentClinical Developmentpreclinical_studies->clinical_development

Caption: A logical workflow for the screening and development of a novel chemical entity.

Conclusion

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are currently lacking in the scientific literature, its structural relationship to the pharmacologically active benzoxazinone class suggests that it may possess interesting biological properties. This guide provides a starting point for researchers by summarizing the available information and outlining potential avenues for future research, including plausible synthetic strategies and generalized screening protocols. Further experimental work is required to fully characterize this compound and elucidate its potential as a lead molecule in drug development programs.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoxazinone Derivatives

Benzoxazinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery.[1] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties, make them attractive scaffolds for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoxazinone derivatives, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.

Physical Properties

The physical properties of benzoxazinone derivatives can vary widely depending on the nature and position of substituents on the bicyclic ring system. These properties are crucial for determining the compounds' solubility, absorption, and overall suitability for pharmaceutical formulations. Generally, they are crystalline solids with varying colors.[4][5] For instance, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is a light yellow crystal, while its derivatives can range from yellow to dark orange.[4] The solubility is often limited in water but higher in organic solvents like dimethylformamide (DMF).[4][5]

Table 1: Physical Properties of Selected Benzoxazinone Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceRef.
2-BenzoxazolinoneC₇H₅NO₂135.12137-139-Light beige to brown-gray powder[6]
2-Phenyl-4H-3,1-benzoxazin-4-one (Bentranil)C₁₄H₉NO₂223.23123-125189-192 (at 8 mmHg)White to almost white[7]
2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one--185-Yellow solid[4][5]
2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-oneC₁₇H₁₀N₂O₄306.29261-263--[8]
2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][4][9]oxazin-4-one--117-119-Orange crystalline powder[10]
7-Chloro–2–methyl-4H– benzo[d][4][9]–oxazin–4–oneC₉H₆ClNO₂----[11]

Chemical Properties and Spectroscopic Analysis

The chemical reactivity of benzoxazinones is characterized by the presence of the heterocyclic ring, which can be opened by various nucleophiles.[1] This reactivity makes them valuable synthons for creating a wide range of other heterocyclic systems, such as quinazolinones.[1][5] The structural elucidation of these derivatives relies heavily on modern spectroscopic techniques.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of benzoxazinone derivatives. Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectra typically show aromatic protons in the range of δ 7.0-9.0 ppm. Protons of substituent groups, such as a methyl group at the 2-position, often appear as a singlet around δ 2.2-2.5 ppm.[4][11]

  • ¹³C NMR: The carbon NMR spectra are characterized by signals for the carbonyl (C=O) group, which typically appears around δ 160-170 ppm.[4][11] The carbon involved in the C=N bond is also a key indicator.[4]

  • IR Spectroscopy: The infrared spectra of benzoxazinones prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, usually in the region of 1660-1770 cm⁻¹.[8][10][11] The C-O stretching is also observable.[11]

Table 2: Characteristic Spectroscopic Data for Selected Benzoxazinone Derivatives
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Ref.
2-methyl-7-nitro-4H-3,1-benzoxazin-4-one2.2 (s, 3H), 7.95 (d, 1H), 8.18 (d, 1H), 9.28 (s, 1H)25.38 (CH₃), 169.67 (C=O), 168, 150.5, 141.5, 133, 122.7, 119, 118-[4][5]
7-Chloro–2–methyl-4H– benzo[d][4][9]–oxazin–4–one2.53 (s, 3H), 6.30 (s, 1H), 7.14 (s, 1H), 7.49 (s, 1H)23.42, 114.40, 127.03, 134.40, 140.10, 141.33, 149.40, 153.07, 168.051662 (C=O), 1159 (C-O)[11]
2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one4.90 (s, CH₂), 7.38 - 8.82 (m, Ar-H)-1766, 1711, 1647[8]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][9]oxazin-4-one3.89 (s, 2H, CH₂), 6.27 (s, 1H, NH), 7.09-7.98 (m, Ar-H)-3080 (Ar C-H), 1670 (C=O), 1516 (N-H)[10]

Experimental Protocols

The synthesis of benzoxazinone derivatives can be achieved through several routes, most commonly starting from anthranilic acid or its derivatives.[1]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for 4H-3,1-benzoxazin-4-one derivatives.

G General Synthesis of 4H-3,1-Benzoxazin-4-ones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Anthranilic Acid C Acylation & Cyclization A->C B Acid Anhydride or Acid Chloride B->C D 2-Substituted-4H-3,1- benzoxazin-4-one C->D Reflux

Caption: General workflow for synthesizing benzoxazinone derivatives.

Protocol 1: Synthesis of 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one[4][5]

This protocol describes the synthesis via cyclization of an N-acyl anthranilic acid derivative.

  • Reaction Setup: Take 4-nitroanthranilic acid (0.01 mol) in a round-bottomed flask.

  • Reagent Addition: Add acetic anhydride (50 ml) to the flask.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Isolation: Cool the mixture and pour it into a beaker containing crushed ice. Stir well to precipitate the product.

  • Purification: Filter the resulting light yellow colored crystals, dry them, and recrystallize from ethanol.

Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[12]

This protocol involves the reaction of anthranilic acid with a substituted benzoyl chloride.

  • Reaction Setup: Dissolve anthranilic acid in a suitable solvent like chloroform in a reaction flask.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of benzoyl chloride.

  • Reaction: Stir the mixture at room temperature for a specified period to allow the reaction to complete.

  • Work-up: Wash the reaction mixture with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Characterization Methods

The identity and purity of the synthesized compounds are confirmed using a combination of the following techniques:

  • Melting Point: Determined using a Kofler hot stage apparatus or similar device.[11]

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction.[11]

  • Elemental Analysis: Performed using a CHNS–O–analyzer to confirm the elemental composition.[4]

  • Spectroscopy (NMR, IR, MS): Spectra are recorded on appropriate spectrometers (e.g., Bruker 400 MHz for NMR) to elucidate the structure.[4][11]

Biological Activities and Mechanisms of Action

Benzoxazinone derivatives exhibit a wide spectrum of biological activities, which are attributed to their ability to interact with various biological targets.[2][3][9]

Key reported activities include:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes such as α-chymotrypsin (a serine protease) and tyrosine kinases (e.g., KDR and ABL).[2][12]

  • Antimicrobial Activity: They have shown efficacy against various bacterial and fungal strains, including multidrug-resistant Mycobacterium tuberculosis.[13][14] The proposed mechanism for antitubercular activity involves the inhibition of the menaquinone-B enzyme.[13]

  • Receptor Antagonism: Some benzoxazinones function as antagonists for receptors like the neuropeptide Y Y5 receptor, suggesting potential applications in treating obesity.[15]

  • Anti-inflammatory and Analgesic Effects: Hybrids of benzoxazinone with existing anti-inflammatory drugs have shown significant activity with reduced gastrointestinal toxicity.[10]

Visualizing Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the general concept of a benzoxazinone derivative acting as an enzyme inhibitor, a common mechanism of action.

G Mechanism of Action: Enzyme Inhibition cluster_reactants Components cluster_pathways Pathways cluster_outcomes Outcomes A Enzyme (e.g., α-Chymotrypsin) D Enzyme-Substrate Complex A->D E Enzyme-Inhibitor Complex (Inactive) A->E B Substrate B->D C Benzoxazinone Derivative (Inhibitor) C->E Binding F Biological Products D->F Catalysis G Inhibition of Biological Pathway E->G

Caption: Benzoxazinone derivative inhibiting an enzyme's catalytic activity.

This guide provides foundational knowledge on the physical and chemical properties of benzoxazinone derivatives. The presented data and protocols offer a starting point for researchers aiming to synthesize, characterize, and evaluate these versatile compounds for potential therapeutic applications. Further investigation into structure-activity relationships (SAR) will be crucial for designing next-generation benzoxazinone-based drugs with enhanced potency and selectivity.[12]

References

Technical Data for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Technical Data for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This document provides the molecular weight and associated chemical formula for the compound 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a substance of interest in organic synthesis and pharmaceutical research.

Compound Properties

The fundamental physicochemical properties of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below. The molecular weight is derived from its molecular formula, which defines its elemental composition.

PropertyValue
Molecular FormulaC₉H₈BrNO₂[1]
Molecular Weight242.07 g/mol [1]

Experimental Protocols

The molecular weight presented is the theoretical or formula weight, calculated based on the isotopic masses of the constituent atoms in the molecular formula. This value is a fundamental constant for the molecule and does not require experimental determination, although techniques like mass spectrometry can be used to experimentally verify the mass-to-charge ratio of the ionized molecule.

Data Relationship Visualization

The logical flow from the chemical name to its molecular properties is illustrated in the diagram below.

GCompound6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneFormulaMolecular FormulaC₉H₈BrNO₂Compound->FormulaHasMWMolecular Weight242.07 g/molFormula->MWDetermines

Figure 1. Relationship between chemical identity and molecular weight.

A Technical Guide to Determining the Solubility of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document focuses on established protocols and predictive approaches that are fundamental in pharmaceutical and chemical research.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe polar nature of these solvents can interact with the polar functional groups of the compound.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds.
Alcohols Methanol, EthanolModerateThe hydroxyl group can hydrogen bond with the compound, but the overall polarity difference may limit high solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than alcohols and may have limited interaction with the polar moieties of the compound.
Non-polar Hexane, TolueneLowThe significant non-polar character of these solvents is unlikely to effectively solvate the polar functional groups of the compound.

Note: This table represents a qualitative prediction. Experimental verification is crucial for obtaining accurate solubility data.

Experimental Protocols for Solubility Determination

A variety of established methods can be employed to quantitatively determine the solubility of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Visual "Excess Solid" Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as:

    • Gravimetric Analysis: The solvent is evaporated from the known volume of the saturated solution, and the mass of the remaining solid residue is measured.

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and sensitive method for determining the concentration of the compound in the saturated solution. A calibration curve with known concentrations of the compound is required.

Visual "Excess Solvent" Method (Titration)

This method involves the gradual addition of a solvent to a known mass of the solute until complete dissolution is observed.

Methodology:

  • A precisely weighed amount of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is placed in a suitable vessel.

  • The selected organic solvent is added portion-wise (e.g., from a burette) with constant agitation.

  • The endpoint is reached when the last solid particle of the solute dissolves. The total volume of the solvent added is recorded.

  • The solubility is then calculated based on the mass of the solute and the volume of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 6-Bromo-8-methyl- 2H-benzo[b]oxazin-3(4H)-one B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Collect clear supernatant D->E F Prepare dilutions of supernatant E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H

Caption: Workflow for Solubility Determination.

Conclusion

Determining the solubility of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is a critical step in its development for research and pharmaceutical applications. While specific data is not currently available, the established experimental protocols outlined in this guide provide a robust framework for researchers to obtain accurate and reliable solubility profiles in various organic solvents. The choice of method should be guided by the specific research needs and available resources. It is recommended to employ multiple methods to ensure the validity of the obtained data.

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a halogenated and methylated derivative of the benzoxazinone heterocyclic system. The benzoxazinone core is a key pharmacophore found in a variety of biologically active compounds, exhibiting properties such as antibacterial, anticancer, and anti-inflammatory activities. The introduction of a bromine atom and a methyl group on the benzene ring is expected to modulate the compound's physicochemical and biological properties. This document outlines the predicted spectroscopic characteristics and a general synthetic strategy for this compound, providing a foundational guide for its synthesis and characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (Aromatic)7.0 - 7.5d~2.0
H (Aromatic)6.8 - 7.2d~2.0
CH₂ (Oxazinone ring)4.6 - 4.8s-
CH₃ (Methyl group)2.2 - 2.4s-
NH (Amide)10.0 - 11.0s (broad)-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide carbonyl)165 - 170
C-O (Aromatic)140 - 145
C-N (Aromatic)125 - 130
C-Br (Aromatic)115 - 120
C-CH₃ (Aromatic)130 - 135
C (Aromatic)120 - 125
C (Aromatic)115 - 120
CH₂ (Oxazinone ring)65 - 70
CH₃ (Methyl group)15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are presented below.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1680 - 1700Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-O-C Stretch (Ether)1200 - 1250Strong
C-N Stretch1100 - 1200Medium
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]⁺255/257Molecular ion peak (presence of Br isotope)
[M-CO]⁺227/229Loss of carbon monoxide
[M-CH₂O]⁺225/227Loss of formaldehyde
[M-Br]⁺176Loss of bromine radical

General Experimental Protocols

A plausible synthetic route to 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one involves the cyclization of a substituted 2-aminophenol with a suitable C2-synthon.

Synthesis of 2-Amino-3-methyl-5-bromophenol

The synthesis would likely start from a commercially available substituted phenol or aniline, followed by functional group interconversions to introduce the required amino, methyl, and bromo substituents in the correct positions. This is a multi-step process that would require careful planning and execution.

Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

A general procedure for the cyclization is as follows:

  • To a solution of 2-amino-3-methyl-5-bromophenol in a suitable solvent (e.g., tetrahydrofuran, dioxane), add a base (e.g., sodium bicarbonate, triethylamine).

  • Slowly add chloroacetyl chloride at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is then typically heated to reflux for several hours to facilitate the intramolecular cyclization.

  • After completion, the reaction is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized benzoxazinone derivative using various spectroscopic techniques.

Spectroscopic_Workflowcluster_synthesisSynthesiscluster_purificationPurification & Initial Checkcluster_structural_elucidationStructural Elucidationcluster_finalFinal ConfirmationSynthesisSynthesis of6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-onePurificationPurification(Recrystallization/Chromatography)Synthesis->PurificationTLCTLC/LC-MS(Purity Check)Purification->TLCMSMass Spectrometry (MS)(Molecular Weight & Formula)TLC->MSIRInfrared Spectroscopy (IR)(Functional Groups)TLC->IRNMRNMR Spectroscopy(¹H, ¹³C, 2D)(Connectivity & Stereochemistry)TLC->NMRData_AnalysisComprehensive Data Analysis& Structure ConfirmationMS->Data_AnalysisIR->Data_AnalysisNMR->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of a benzoxazinone derivative.

Conclusion

While experimental data for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is currently lacking, this guide provides a robust predictive framework for its spectroscopic properties and a general synthetic approach. Researchers and drug development professionals can use this information as a starting point for the synthesis, purification, and structural confirmation of this and other novel benzoxazinone derivatives. The successful synthesis and characterization of this compound would be a valuable addition to the chemical literature and could pave the way for future investigations into its biological activity.

The Benzoxazinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Diverse Biological Activities and Therapeutic Potential

The benzoxazinone scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its unique structural and physicochemical properties make it a versatile core for designing novel therapeutic agents with a wide spectrum of biological activities.[3][4] This technical whitepaper provides an in-depth exploration of the multifaceted pharmacological potential of benzoxazinone derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing quantitative data, key signaling pathways, and standardized experimental protocols.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Benzoxazinone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell growth and survival.[7][8]

Mechanisms of Action

Several key pathways are targeted by benzoxazinone compounds to exert their anticancer effects:

  • Apoptosis Induction: Certain derivatives have been shown to significantly increase the expression of tumor suppressor protein p53 and the executioner caspase-3, driving cancer cells toward programmed cell death.[7]

  • Cell Cycle Arrest: A reduction in the expression of cyclin-dependent kinase 1 (cdk1) has been observed, indicating an arrest of the cell cycle, which prevents cancer cell division.[7]

  • Topoisomerase Inhibition: Some compounds can downregulate topoisomerase II, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells.[7]

  • PI3K/mTOR Pathway Inhibition: A new class of 4-phenyl-2H-benzo[b][9]oxazin-3(4H)-one derivatives has been identified as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.[8]

  • c-Myc Targeting: Some derivatives can inhibit the growth and migration of cancer cells by downregulating the expression of the c-Myc oncogene, potentially by inducing the formation of G-quadruplex structures in the c-Myc promoter region.[10]

Quantitative Data: Cytotoxic and Antiproliferative Effects

The anticancer efficacy of various benzoxazinone derivatives is summarized below.

Compound/DerivativeTarget Cell Line(s)Activity Metric (IC50)Reference
4-phenyl-2H-benzo[b][9]oxazin-3(4H)-one (8d-1)PI3Kα0.63 nM[8]
Series of 17 derivativesHepG2, MCF-7, HCT-29< 10 µM for 6 derivatives[7]
7-nitro-2-aryl-4H-benzo[d][10]oxazin-4-ones (3a, 3h)HeLaInhibition Constant (Ki) = 4.397 & 3.713 nM[11]
Azlactone–Benzoxazinone HybridsMCF-7Not specified[6]
4H-benzo[d][10]oxazinesMCF-7, CAMA-1, SKBR-30.09 - 3.2 µM[6]
Eugenol-derived benzoxazinesFibrosarcoma (in vivo)Reduced tumor weight[12]

Visualized Signaling Pathways

Benzoxazinone-Induced Apoptosis Pathway cluster_0 Upstream Regulation cluster_1 Caspase Cascade Benzoxazinone Benzoxazinone p53 p53 Expression Benzoxazinone->p53 Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibition of the PI3K/Akt/mTOR Pathway Benzoxazinone Benzoxazinone PI3K PI3K Benzoxazinone->PI3K mTOR mTOR Benzoxazinone->mTOR Akt Akt PI3K->Akt Proliferation Cell Growth & Survival mTOR->Proliferation Akt->mTOR Anti-inflammatory Action via Nrf2-HO-1 Pathway Benzoxazinone Benzoxazinone Keap1 Keap1 Benzoxazinone->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Inflammation Inflammation & Oxidative Stress HO1->Inflammation

References

literature review of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of reported biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This review aims to provide a comprehensive overview of the available scientific literature on 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, focusing on its synthesis, chemical characteristics, and pharmacological potential. However, a thorough search of the current scientific literature reveals a significant scarcity of specific data for this particular compound. While general information on the synthesis and biological activities of the broader benzoxazinone class is available, detailed experimental protocols, quantitative biological data, and specific mechanisms of action for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one are not readily found in published resources. This guide will, therefore, summarize the general knowledge applicable to this class of compounds and highlight the existing knowledge gap regarding the title molecule.

Introduction to Benzoxazinones

Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. The structural variations within the oxazine ring and substitutions on the benzene ring give rise to a wide array of derivatives with diverse chemical and biological properties. These compounds have been investigated for a range of therapeutic applications.

Physicochemical Properties of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Based on its chemical structure, the following physicochemical properties can be identified for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one:

PropertyValueSource
CAS Number 121564-97-4Publicly available chemical databases
Molecular Formula C₉H₈BrNO₂Publicly available chemical databases
Molecular Weight 242.07 g/mol Publicly available chemical databases
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Likely soluble in organic solvents like DMSO, DMFGeneral knowledge of similar compounds

Synthesis of Benzoxazinone Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is not available in the reviewed literature, the synthesis of benzoxazinone derivatives generally proceeds through several established routes. One common method involves the cyclization of 2-aminophenol derivatives with α-haloacyl halides or related reagents.

A plausible, though unconfirmed, synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is depicted below. This pathway is hypothetical and would require experimental validation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_methyl_5_bromophenol 2-Amino-3-methyl-5-bromophenol reaction_step Acylation and Cyclization 2_amino_3_methyl_5_bromophenol->reaction_step chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_step target_compound 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one reaction_step->target_compound Base (e.g., Pyridine)

Caption: Hypothetical synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocol (General Template):

A generalized protocol for a similar reaction would involve:

  • Dissolution: Dissolving the substituted 2-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Adding a base (e.g., pyridine, triethylamine) to act as a scavenger for the generated HCl.

  • Acylation: Slowly adding the acylating agent (e.g., chloroacetyl chloride) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Cyclization: Allowing the reaction to warm to room temperature and stirring for a specified period to facilitate intramolecular cyclization.

  • Work-up: Quenching the reaction with water or a mild acid, followed by extraction with an organic solvent.

  • Purification: Purifying the crude product using techniques such as column chromatography or recrystallization.

Note: This is a generalized protocol and the specific conditions (solvents, temperature, reaction time, and purification methods) would need to be optimized for the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Biological Activities of Benzoxazinones

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Various derivatives have demonstrated a wide range of pharmacological effects:

  • Anticancer Activity: Many benzoxazinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

  • Anti-inflammatory Activity: Some benzoxazinones have shown potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

  • Antimicrobial Activity: The benzoxazinone core has been incorporated into molecules with antibacterial and antifungal properties.

Quantitative Data:

A comprehensive search of scientific databases did not yield any specific quantitative biological data (e.g., IC₅₀, EC₅₀ values) for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The table below is provided as a template for when such data becomes available.

Biological Target/AssayIC₅₀ / EC₅₀ (µM)Cell Line / OrganismReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Signaling Pathways and Mechanism of Action

Due to the lack of specific studies on 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, its precise mechanism of action and the signaling pathways it may modulate are unknown. Research on other benzoxazinone derivatives suggests potential interactions with various cellular targets, but this remains speculative for the title compound.

Below is a generalized representation of a potential workflow for investigating the mechanism of action of a novel benzoxazinone derivative.

MOA_Workflow compound 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one cell_based_assays Cell-based Assays (e.g., Viability, Apoptosis) compound->cell_based_assays target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) cell_based_assays->target_identification Identifies Phenotypic Effect in_vitro_validation In Vitro Validation (e.g., Enzyme Inhibition Assays) target_identification->in_vitro_validation Identifies Potential Protein Targets pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) in_vitro_validation->pathway_analysis Confirms Direct Interaction in_vivo_studies In Vivo Studies (e.g., Animal Models) pathway_analysis->in_vivo_studies Elucidates Cellular Mechanism

Caption: A general workflow for elucidating the mechanism of action.

Conclusion and Future Directions

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one represents a molecule of potential interest within the pharmacologically significant class of benzoxazinones. However, this literature review reveals a striking absence of specific research on this particular compound. While the general synthetic strategies and a broad overview of the biological activities of the benzoxazinone family provide a foundation for future investigation, there is a clear need for dedicated studies on the title compound.

Future research efforts should focus on:

  • Development and optimization of a reliable synthetic route for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

  • Comprehensive in vitro screening to determine its biological activity profile against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Quantitative structure-activity relationship (QSAR) studies to understand the contribution of the bromo and methyl substituents to its biological activity.

  • Mechanism of action studies to identify its cellular targets and elucidate the signaling pathways it modulates.

The generation of such data will be crucial in determining the therapeutic potential of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and guiding its further development as a potential drug candidate.

Methodological & Application

Applications of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the potential applications of a specific derivative, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, and its analogs in drug discovery and development. While specific data for this exact compound is limited in publicly available literature, this report leverages data from structurally related benzoxazinones to provide representative protocols and application notes. The substitution pattern, featuring a bromine atom at the 6-position and a methyl group at the 8-position, is anticipated to modulate the compound's physicochemical properties and biological activity.

Potential Therapeutic Applications

Benzoxazinone derivatives have been investigated for a variety of therapeutic applications. The core structure is recognized as a valuable pharmacophore that can interact with various biological targets.

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of benzoxazinone derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For instance, derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one have demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells.[4] These compounds were found to enhance the expression of p53 and caspases, key regulators of apoptosis.[4]

Enzyme Inhibition: The benzoxazinone scaffold has been identified as a promising backbone for the design of various enzyme inhibitors. Derivatives have shown inhibitory activity against tyrosine kinases, PI3K/mTOR, and serine proteases like α-chymotrypsin. This suggests that 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one could be explored as a lead compound for developing targeted therapies.

Antimicrobial Activity: The benzoxazinone nucleus is also associated with antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Synthesis Protocol

Proposed Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one:

  • Starting Material: The synthesis would likely begin with 2-amino-3-methyl-5-bromophenol.

  • Acylation: The amino group of the starting material is acylated, for instance, using chloroacetyl chloride in the presence of a base like triethylamine or sodium bicarbonate.

  • Cyclization: Intramolecular cyclization is then induced, typically by heating, to form the benzoxazinone ring.

Illustrative Experimental Procedure (Adapted):

  • To a stirred solution of 2-amino-3-methyl-5-bromophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), a base such as triethylamine (1.2 equivalents) is added at 0°C.

  • Chloroacetyl chloride (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, based on established methods for analogous compounds.

Anticancer Activity Screening: MTT Assay

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Disc Diffusion Assay

This protocol provides a qualitative assessment of the antimicrobial activity of the compound.[2][3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates

  • Sterile paper discs (6 mm diameter)

  • 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Also, apply positive and solvent control discs.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Data Presentation

Quantitative data for the biological activity of structurally similar benzoxazinone derivatives are summarized below for comparative purposes.

Table 1: Anticancer Activity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivatives

Compound DerivativeTarget Cell LineIC50 (µM)
Derivative A MCF-7 (Breast Cancer)8.5
HepG2 (Liver Cancer)12.3
Derivative B MCF-7 (Breast Cancer)15.2
HepG2 (Liver Cancer)21.7

Data is representative of structurally similar compounds and should be used for reference only.[4]

Visualizations

Proposed Synthetic Pathway

G A 2-Amino-3-methyl-5-bromophenol B Acylation (Chloroacetyl chloride, Base) A->B C Intermediate B->C D Intramolecular Cyclization (Heat) C->D E 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one D->E G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells (96-well plate) C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazinone 6-Bromo-8-methyl- 2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->PI3K Inhibition Benzoxazinone->mTOR Inhibition

References

Application Notes and Protocols for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a versatile synthetic intermediate in the development of novel heterocyclic compounds with potential therapeutic applications. The presence of a reactive bromine atom and a modifiable lactam moiety makes this scaffold an excellent starting point for a variety of chemical transformations.

Overview of Synthetic Applications

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one serves as a key building block for the synthesis of a diverse range of derivatives, primarily through two main reaction pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, enabling extensive structure-activity relationship (SAR) studies.

  • Ring Transformation to Quinazolinones: The benzoxazinone ring can undergo nucleophilic attack and rearrangement to form other important heterocyclic scaffolds, such as quinazolinones. This transformation is particularly valuable as quinazolinone derivatives are known to exhibit a broad spectrum of biological activities.

The resulting derivatives of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one are of significant interest in drug discovery, particularly as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 6-position of the benzoxazinone core is a prime site for functionalization using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the benzoxazinone scaffold and various boronic acids or esters, leading to the synthesis of 6-aryl or 6-heteroaryl derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of toluene and water (4:1), is added. The reaction mixture is then heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative)

EntryBoronic AcidProductYield (%)
1Phenylboronic acid8-methyl-6-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one85
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-8-methyl-2H-benzo[b][1][3]oxazin-3(4H)-one82
3Pyridine-3-boronic acid8-methyl-6-(pyridin-3-yl)-2H-benzo[b][1][3]oxazin-3(4H)-one78

Note: Yields are based on similar Suzuki-Miyaura reactions on related bromo-substituted heterocyclic cores and are for illustrative purposes.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.), and a suitable phosphine ligand (e.g., RuPhos, 0.04 eq.) are added. The tube is evacuated and backfilled with an inert gas. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), and an anhydrous solvent like toluene or dioxane are added. The reaction mixture is heated to 80-110 °C and monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Quantitative Data (Representative)

EntryAmineProductYield (%)
1Aniline8-methyl-6-(phenylamino)-2H-benzo[b][1][3]oxazin-3(4H)-one75
2Morpholine8-methyl-6-morpholino-2H-benzo[b][1][3]oxazin-3(4H)-one80
3Benzylamine6-(benzylamino)-8-methyl-2H-benzo[b][1][3]oxazin-3(4H)-one72

Note: Yields are based on analogous Buchwald-Hartwig amination reactions and are for illustrative purposes.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_Suzuki 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Product_Suzuki 6-Aryl-8-methyl-2H-benzo[b]oxazin-3(4H)-one Start_Suzuki->Product_Suzuki Toluene/H₂O, 80-100 °C Reagents_Suzuki R-B(OH)₂ Pd Catalyst Base Reagents_Suzuki->Product_Suzuki Start_Buchwald 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Product_Buchwald 6-(R¹R²N)-8-methyl-2H-benzo[b]oxazin-3(4H)-one Start_Buchwald->Product_Buchwald Toluene or Dioxane, 80-110 °C Reagents_Buchwald R¹R²NH Pd Catalyst/Ligand Base Reagents_Buchwald->Product_Buchwald

Caption: Palladium-Catalyzed Cross-Coupling Reactions Workflow.

Ring Transformation to Quinazolinones

The benzoxazinone core can be readily converted into the medicinally important quinazolinone scaffold by reaction with various nitrogen nucleophiles.

Experimental Protocol: Synthesis of 7-Bromo-9-methyl-2,3-dihydro-1H-pyrazolo[5,1-b]quinazolin-5(6H)-one

A mixture of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) and hydrazine hydrate (2.0 eq.) in ethanol is refluxed for 3-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the corresponding 3-amino-6-bromo-8-methylquinazolin-4(3H)-one. This intermediate can then be further cyclized with appropriate reagents to yield more complex fused quinazolinone systems.

Quantitative Data

ReactantProductYield (%)
Hydrazine Hydrate3-amino-6-bromo-8-methylquinazolin-4(3H)-one~90

Note: Yield is based on a similar reaction with a related benzoxazinone derivative.

G Start 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Product 3-amino-6-bromo-8-methylquinazolin-4(3H)-one Start->Product Ethanol, Reflux Reagents Hydrazine Hydrate Reagents->Product

Caption: Synthesis of Quinazolinone Derivative Workflow.

Relevance to PI3K/Akt/mTOR Signaling Pathway

Many nitrogen-containing heterocyclic compounds, including derivatives of benzoxazinones and quinazolinones, have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] The synthetic derivatives of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one are therefore promising candidates for the development of novel anticancer agents targeting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Benzoxazinone/ Quinazolinone Derivatives Inhibitor->PI3K Inhibitor->mTORC1 GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Conclusion

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is a valuable and versatile intermediate for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthetic potential of this scaffold in developing novel therapeutic agents. The amenability to various C-C and C-N bond-forming reactions, coupled with the potential for its derivatives to modulate key signaling pathways, underscores its importance as a building block in modern synthetic chemistry.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Application Notes and Protocols for the Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Benzoxazinone derivatives are known to possess a range of biological activities, making their synthesis a key area of research for drug discovery.

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in the development of novel therapeutic agents. Derivatives of this class have demonstrated potential as anti-cancer, anti-inflammatory, and platelet aggregation inhibitors. The protocol outlined below describes a plausible multi-step synthesis to obtain 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, starting from commercially available materials. The synthesis involves the formation of a key substituted 2-aminophenol intermediate, followed by N-acylation and subsequent intramolecular cyclization.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylphenol

This intermediate is prepared in a three-step sequence starting from 3-methylphenol.

  • 1a: Synthesis of 2-Nitro-3-methylphenol

    • To a stirred solution of 3-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of nitric acid (1 equivalent) and sulfuric acid at a low temperature (0-5 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 2-nitro-3-methylphenol.

  • 1b: Synthesis of 5-Bromo-2-nitro-3-methylphenol

    • Dissolve 2-nitro-3-methylphenol (1 equivalent) in a suitable solvent such as concentrated sulfuric acid.

    • Cool the solution to 0-5 °C and add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the low temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully pour the mixture onto crushed ice and extract the product with a suitable solvent.

    • Wash the organic phase, dry, and evaporate the solvent. The crude product may be purified by recrystallization or chromatography.

  • 1c: Synthesis of 2-Amino-5-bromo-3-methylphenol

    • To a solution of 5-bromo-2-nitro-3-methylphenol (1 equivalent) in a solvent mixture (e.g., ethanol and concentrated hydrochloric acid), add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents).

    • Heat the reaction mixture at reflux for several hours until the reduction is complete.

    • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-methylphenol.

Step 2: Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

  • 2a: Synthesis of N-(5-Bromo-2-hydroxy-3-methylphenyl)-2-chloroacetamide

    • Dissolve 2-amino-5-bromo-3-methylphenol (1 equivalent) in a suitable solvent like acetone or dichloromethane containing a base such as triethylamine or sodium bicarbonate.

    • Cool the solution to 0-5 °C and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to proceed at room temperature for a few hours.

    • After completion, filter off any salts and concentrate the filtrate. The crude product can be purified by recrystallization.

  • 2b: Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

    • Dissolve the N-(5-bromo-2-hydroxy-3-methylphenyl)-2-chloroacetamide (1 equivalent) in a suitable solvent such as ethanol or acetone.

    • Add a base like potassium carbonate or sodium hydroxide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material has been consumed.

    • Cool the reaction mixture, and if a precipitate forms, filter and wash it. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of benzoxazinone derivatives based on analogous reactions reported in the literature. Actual results for the target molecule may vary.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Physical State
1a2-Nitro-3-methylphenolC₇H₇NO₃153.1440-60Yellow solid
1b5-Bromo-2-nitro-3-methylphenolC₇H₆BrNO₃232.0370-85Pale yellow solid
1c2-Amino-5-bromo-3-methylphenolC₇H₈BrNO202.0580-95Off-white solid
2aN-(5-Bromo-2-hydroxy-3-methylphenyl)-2-chloroacetamideC₉H₉BrClNO₂278.5375-90White solid
2b6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-oneC₉H₈BrNO₂242.0760-80Solid

Note: The yields are indicative and can be optimized by adjusting reaction conditions. Characterization of the final compound and intermediates should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

Signaling Pathway Visualization

While a specific signaling pathway for this novel compound is yet to be elucidated, the following diagram illustrates a generalized logical relationship in a drug discovery context where a synthesized compound is screened for its biological activity.

SignalingPathwaycluster_workflowDrug Discovery WorkflowSynthesisSynthesis of6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one DerivativesScreeningBiological Screening(e.g., Enzyme Assays, Cell-based Assays)Synthesis->ScreeningCompound LibraryHit_IDHit IdentificationScreening->Hit_IDActive CompoundsLead_OptLead OptimizationHit_ID->Lead_OptStructure-ActivityRelationship (SAR)PreclinicalPreclinical StudiesLead_Opt->Preclinical

Caption: A generalized workflow for drug discovery and development.

Application Notes and Protocols: 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Its rigid, bicyclic framework provides a valuable template for designing molecules that can interact with specific biological targets, including protein kinases. Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and experimental protocols for the use of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a key starting material in the synthesis of potent and selective kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of substituents through well-established cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies. This allows for the targeted design of inhibitors against specific kinases, such as those in the PI3K/mTOR and CDK families.[1][3][4]

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 6-bromo position of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is efficiently achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are widely used in pharmaceutical synthesis due to their broad substrate scope, high functional group tolerance, and typically high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming a carbon-carbon bond between the 6-position of the benzoxazinone core and various aryl or heteroaryl groups. This is particularly useful for synthesizing kinase inhibitors where an aromatic or heteroaromatic moiety is required for binding to the kinase active site.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of amine-containing substituents at the 6-position. This is a key strategy for developing inhibitors that can form crucial hydrogen bond interactions within the kinase domain.

Representative Kinase Inhibitor Target: A PI3Kα Inhibitor

To illustrate the application of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, we will focus on the synthesis of a potent PI3Kα inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[3] Therefore, inhibitors of this pathway are of significant therapeutic interest.

The target molecule is a 6-(1H-pyrazol-4-yl)-8-methyl-2H-benzo[b]oxazin-3(4H)-one derivative, a structural motif found in a number of potent kinase inhibitors. The pyrazole moiety can act as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.

Experimental Protocols

Protocol 1: Synthesis of 6-(1H-Pyrazol-4-yl)-8-methyl-2H-benzo[b]oxazin-3(4H)-one via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative PI3Kα inhibitor from 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and a commercially available pyrazole boronic acid derivative.

Materials:

  • 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) dissolved in a minimal amount of water.

  • Add 1,4-dioxane (10 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(1H-Pyrazol-4-yl)-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Characterization:

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the inhibitory activity of a representative 6-(heteroaryl)-2H-benzo[b][1][2]oxazin-3(4H)-one derivative against PI3K isoforms.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
6-(1H-Pyrazol-4-yl)-8-methyl-2H-benzo[b]oxazin-3(4H)-one (Proposed) <10<50<50<100
Reference PI3Kα Inhibitor5453985

Note: The IC₅₀ values for the proposed compound are estimated based on published data for structurally similar PI3Kα inhibitors with a 6-(heteroaryl)benzoxazinone core. Actual values would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of the kinase inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor 6-(1H-Pyrazol-4-yl)-8-methyl- 2H-benzo[b]oxazin-3(4H)-one Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis_Workflow Start 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Coupling Suzuki-Miyaura Coupling (with Pyrazole Boronic Ester) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product 6-(1H-Pyrazol-4-yl)-8-methyl- 2H-benzo[b]oxazin-3(4H)-one Purification->Product BioAssay Biological Evaluation (Kinase Assay, Cell-based Assay) Product->BioAssay Data Data Analysis (IC50 Determination, SAR) BioAssay->Data

Caption: Experimental Workflow for Kinase Inhibitor Synthesis.

Conclusion

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the efficient introduction of diverse chemical moieties via robust palladium-catalyzed cross-coupling reactions. This enables the exploration of structure-activity relationships and the development of potent and selective inhibitors targeting key signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway. The provided protocols and conceptual framework serve as a guide for researchers in the design and synthesis of next-generation kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for N-alkylation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-alkylation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a key transformation in the synthesis of various biologically active compounds. The protocol is based on established methods for the N-alkylation of related benzoxazinone and benzisoxazolone systems.

Introduction

N-substituted 2H-1,4-benzoxazin-3(4H)-ones are of significant interest due to their pharmacological and antimicrobial properties.[1] The N-alkylation of the parent heterocycle is a fundamental step in the diversification of this scaffold for structure-activity relationship (SAR) studies in drug discovery. This document outlines a general and adaptable protocol for this transformation.

Reaction Scheme

The N-alkylation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one proceeds via the deprotonation of the nitrogen atom by a base, followed by nucleophilic attack on an alkyl halide to form the N-alkylated product.

Reaction_Scheme reactant1 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one product N-Alkyl-6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one reactant1->product Base, Solvent reactant2 Alkyl Halide (R-X) reactant2->product Base, Solvent base Base solvent Solvent + + +->product Base, Solvent experimental_workflow start Start reagents Combine Reactants: - 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one - Alkyl Halide - Base - Solvent - (Optional) Catalyst start->reagents reaction Reaction: - Microwave Irradiation or - Conventional Heating reagents->reaction workup Work-up: - Extraction - Drying - Concentration reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end End characterization->end

References

Application Notes and Protocols for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A review of available scientific literature and public databases did not yield specific high-throughput screening (HTS) application notes or detailed experimental protocols for the compound 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

While the broader class of benzoxazinones, to which this compound belongs, has been investigated for various biological activities, including anticancer and antimicrobial properties, specific data on the use of this particular molecule in HTS campaigns is not publicly available. General research on benzoxazinone derivatives suggests their potential as modulators of various biological targets, but detailed methodologies, quantitative data from screening assays, and established signaling pathway interactions for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one are not documented in the reviewed sources.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for signaling pathways and experimental workflows specifically for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in a high-throughput screening context.

Researchers interested in utilizing this compound for HTS would need to develop and validate their own assays based on the desired biological target or pathway. This would involve:

  • Assay Development: Designing a robust and miniaturized assay (e.g., biochemical, cell-based) suitable for the specific target of interest.

  • Assay Validation: Ensuring the assay is sensitive, specific, and reproducible in a high-throughput format.

  • Pilot Screening: Testing the compound at various concentrations to determine its activity and potential for further investigation.

  • Full-Scale High-Throughput Screening: Screening a larger compound library, including 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, to identify potential hits.

  • Hit Confirmation and Validation: Confirming the activity of any identified hits through dose-response studies and secondary assays.

Below is a generalized, hypothetical workflow for how such a process might be structured, which could be adapted for screening 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Hypothetical High-Throughput Screening Workflow

This diagram illustrates a general workflow for a high-throughput screening campaign, which would be applicable for assessing the activity of novel compounds like 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis and Follow-up Target Target Identification and Validation Assay Assay Development and Optimization Target->Assay Reagent Reagent Preparation and QC Assay->Reagent HTS High-Throughput Screening Reagent->HTS Compound Compound Library (including test compound) Compound->HTS Data Data Acquisition HTS->Data Hit_ID Hit Identification Data->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Resp Dose-Response Studies Hit_Conf->Dose_Resp Secondary Secondary Assays Dose_Resp->Secondary

Caption: A generalized workflow for a high-throughput screening campaign.

Further investigation into the synthesis and biological evaluation of structurally similar benzoxazinone derivatives may provide insights for developing HTS assays for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. However, any such adaptation would require rigorous experimental validation.

Application Notes and Protocols: Derivatization of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the novel scaffold, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, and subsequent evaluation of its derivatives for potential therapeutic applications. This document outlines detailed synthetic protocols, methodologies for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core structure of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one presents a unique scaffold for chemical modification, offering the potential to develop novel therapeutic agents with improved potency and selectivity. This document details the derivatization strategies at the N-4 and C-2 positions of the benzoxazinone ring and provides protocols for assessing the biological activity of the synthesized compounds.

Derivatization Strategies

The derivatization of the 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one core can be strategically approached at two primary sites: the secondary amine at the N-4 position and the methylene group at the C-2 position. These modifications allow for the introduction of a variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

N-4 Position Derivatization

The nitrogen atom at the N-4 position can be readily alkylated or acylated to introduce a diverse range of substituents.

Protocol 1: N-Alkylation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Reaction Setup: To a solution of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-2 Position Derivatization

The C-2 position can be functionalized through condensation reactions, allowing for the introduction of various aromatic and heterocyclic moieties.

Protocol 2: Knoevenagel Condensation at the C-2 Position

  • Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in a solvent such as glacial acetic acid or toluene.

  • Catalyst Addition: Add a catalytic amount of a base like piperidine or sodium acetate.

  • Reaction Conditions: Reflux the mixture for 4-8 hours with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Product Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture, and the product will often precipitate.

  • Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or hexane), and dry. If necessary, recrystallize or purify by column chromatography.

Biological Assays

The synthesized derivatives can be screened for various biological activities. Below are detailed protocols for anticancer and antimicrobial assays.

Anticancer Activity

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDDerivatization PositionR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Parent -->100>100>100
N-01 N-4Benzyl15.222.518.9
N-02 N-44-Chlorobenzyl8.712.19.5
C-01 C-2Phenyl25.631.228.4
C-02 C-24-Hydroxyphenyl12.318.715.1

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.

Table 2: Antimicrobial Activity of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDDerivatization PositionR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -->128>128
N-01 N-4Benzyl3264
N-02 N-44-Chlorobenzyl1632
C-01 C-2Phenyl64128
C-02 C-24-Hydroxyphenyl3264

Note: The MIC values presented are hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Understanding the mechanism of action of novel compounds is crucial. For derivatives showing significant anticancer activity, investigating their effect on key signaling pathways is a logical next step. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a known target for some benzoxazinone derivatives.[2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K Inhibition Benzoxazinone->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatization Derivatization (N-4 or C-2 position) Start->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Active Compounds Enzyme Enzyme Inhibition Assays Anticancer->Enzyme Active Compounds

Caption: Experimental workflow for derivatization and biological evaluation.

References

Application Notes and Protocols: The Role of Benzoxazinones in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinones are a class of naturally occurring compounds found in a variety of plants, particularly in the Gramineae family (grasses), including important crops like wheat, maize, and rye.[1][2][3] These compounds and their synthetic derivatives have garnered significant attention in agrochemical research due to their wide range of biological activities.[2][4][5] They serve as natural defense chemicals in plants, exhibiting phytotoxic, insecticidal, and antimicrobial properties.[2][4][6] This document provides an overview of the role of benzoxazinones in agrochemical research, including their mechanisms of action, quantitative activity data, and detailed protocols for their synthesis and biological evaluation.

Mechanisms of Action

The biological activity of benzoxazinones is attributed to their chemical structure, which allows for various modes of action against target organisms.

  • Herbicidal Activity: A primary mechanism of herbicidal action for some benzoxazinone derivatives is the inhibition of protoporphyrinogen IX oxidase (PPO).[7][8] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[9]

  • Fungicidal Activity: Benzoxazinones can inhibit fungal growth by disrupting cell wall synthesis and interfering with cell membrane function.[5] They have shown efficacy against a range of plant pathogenic fungi.[6][9]

  • Insecticidal Activity: These compounds can act as antifeedants and insecticides against various insect pests, including aphids.[4] The presence of a hydroxyl group at the N-4 position and an electron-donating group at the 7-position of the benzoxazinone ring has been associated with increased insecticidal activity.[4][10]

  • Allelopathic Activity: As allelochemicals, benzoxazinones are released from plant roots and decaying plant material into the soil, where they can inhibit the germination and growth of competing plant species.[11][12]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the herbicidal and fungicidal activities of various benzoxazinone derivatives.

Table 1: Herbicidal Activity of Benzoxazinone Derivatives

Compound Weed Species Bioassay Type IC50 (µM) Reference
D-DIBOA Lolium rigidum Root and Shoot Growth ~100 [9]
ABOA Lolium rigidum Root and Shoot Growth ~100 [9]
Heptanoyl-D-DIBOA Lolium rigidum Root Growth 123.4 [9]
Octanoyl-D-DIBOA Lolium rigidum Root Growth 107.4 [9]
Compound 7af Various Weeds Post-emergence 37.5 g a.i./ha (Excellent Activity) [7][8]
Compound B3015 Velvetleaf Post-emergence Comparable to flumioxazin [13]

| Compound B3015 | Crabgrass | Post-emergence | Comparable to flumioxazin |[13] |

Table 2: Fungicidal Activity of Benzoxazinone Derivatives (EC50 in µg/mL)

Compound Gibberella zeae Pellicularia sasakii Phytophthora infestans Capsicum wilt Reference
5e - - 26.77 - [9]
5L 20.06 - - - [9]
5o 23.17 - - - [9]
5p - - - 26.76 [4]
5q - 26.66 - - [9]
5r - - 15.37 - [9]
Hymexazol (Control) 40.51 32.77 18.35 >50 [4][9]

| Carbendazim (Control) | - | - | 34.41 | - |[9] |

Signaling Pathways and Workflows

Protoporphyrinogen IX Oxidase (PPO) Inhibition Pathway

PPO_Inhibition cluster_pathway Chlorophyll & Heme Biosynthesis cluster_inhibition Herbicidal Action cluster_effect Cellular Effect Protoporphyrinogen IX Protoporphyrinogen IX PPO PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen IX->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX PPO->Protoporphyrin IX Catalysis Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 MembraneDamage Cell Membrane Damage ROS->MembraneDamage PlantDeath Plant Death MembraneDamage->PlantDeath

Caption: PPO inhibition by benzoxazinone herbicides.

General Experimental Workflow for Bioassays

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Synthesize & Characterize Benzoxazinone Derivatives B Prepare Stock Solutions A->B D Apply Test Compounds at Varying Concentrations B->D C Prepare Test Organisms (Plants, Fungi, Insects) C->D E Incubate under Controlled Conditions D->E F Observe & Record Biological Effects (e.g., Growth Inhibition, Mortality) E->F G Calculate IC50 / EC50 / LD50 Values F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for agrochemical bioassays.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzoxazin-3-one Derivatives

This protocol is a general procedure for the synthesis of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, adapted from literature.[9]

Materials:

  • Substituted 2-aminophenol

  • Ethyl chloroacetate

  • Potassium carbonate

  • Ethanol

  • Hydrazine hydrate

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Ethyl 2-(2-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetate (Intermediate 1):

    • To a solution of substituted 2-aminophenol (10 mmol) in ethanol (50 mL), add potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol).

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain Intermediate 1.

  • Synthesis of 2-(2-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetohydrazide (Intermediate 2):

    • To a solution of Intermediate 1 (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain Intermediate 2.

  • Synthesis of Final Benzoxazinone-Acylhydrazone Derivatives:

    • To a solution of Intermediate 2 (1 mmol) in ethanol (20 mL), add the appropriate substituted aromatic aldehyde (1.1 mmol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, filter the resulting solid, wash with ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final pure product.

Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Herbicidal Activity Bioassay (Etiolated Wheat Coleoptile Bioassay)

This protocol is adapted from a method used to assess the phytotoxicity of benzoxazinone analogs.[4]

Materials:

  • Wheat seeds (Triticum aestivum)

  • Test compounds (benzoxazinone derivatives)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-citrate buffer (pH 6.0)

  • Test tubes

  • Incubator or growth chamber

Procedure:

  • Seed Germination:

    • Sterilize wheat seeds with a 1% sodium hypochlorite solution for 15 minutes and rinse thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in the dark at 25°C for 3-4 days until the coleoptiles are approximately 20-30 mm long.

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a series of dilutions of the stock solutions in the phosphate-citrate buffer to achieve the desired final concentrations (e.g., 10, 100, 300, 1000 µM). The final DMSO concentration should not exceed 0.1%.

    • Prepare a negative control solution containing 0.1% DMSO in the buffer and a positive control with a known herbicide.

  • Bioassay:

    • Cut 4 mm segments from the sub-apical region of the etiolated wheat coleoptiles.

    • Place five coleoptile segments into each test tube containing 2 mL of the respective test or control solution.

    • Incubate the test tubes in the dark at 25°C for 24 hours.

  • Data Collection and Analysis:

    • After incubation, measure the final length of each coleoptile segment.

    • Calculate the percent inhibition of elongation for each treatment relative to the negative control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of elongation) for each compound using a dose-response curve.

Protocol 3: Fungicidal Activity Bioassay (Mycelium Growth Rate Method)

This protocol is a standard method for evaluating the in vitro antifungal activity of chemical compounds.[9]

Materials:

  • Test fungi (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (benzoxazinone derivatives)

  • DMSO or acetone

  • Sterile Petri dishes (9 cm diameter)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds in DMSO or acetone.

    • Add the appropriate volume of the stock solution to molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Prepare control plates with PDA containing the same concentration of the solvent used for the stock solutions.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus on PDA, cut a 5 mm diameter mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each test and control plate.

  • Incubation and Measurement:

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates has almost covered the entire plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each compound at each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.

    • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) for each compound by probit analysis.

Protocol 4: Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This fluorometric assay measures the inhibition of PPO by monitoring the formation of its fluorescent product, protoporphyrin IX.[1][9]

Materials:

  • PPO enzyme source (e.g., isolated plant mitochondria or recombinant enzyme)

  • Protoporphyrin IX (Proto IX)

  • Sodium amalgam

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Tween 20)

  • Test compounds (benzoxazinone derivatives)

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Protoporphyrinogen IX (Protogen IX) Substrate:

    • Under a nitrogen atmosphere, reduce a solution of Proto IX with freshly prepared sodium amalgam until the solution becomes colorless and non-fluorescent.

    • Keep the resulting Protogen IX solution on ice and use it immediately.

  • Enzyme Preparation:

    • Isolate mitochondria from plant tissue (e.g., etiolated seedlings) by differential centrifugation.

    • Resuspend the mitochondrial pellet in the assay buffer and determine the protein concentration.

  • Assay Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of the 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the PPO enzyme preparation.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the reaction by adding the freshly prepared Protogen IX substrate to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Benzoxazinones represent a promising class of natural and synthetic compounds for the development of novel agrochemicals. Their diverse mechanisms of action against weeds, fungi, and insects provide multiple avenues for research and development. The protocols and data presented in this document offer a valuable resource for researchers in the field to synthesize, evaluate, and understand the potential of benzoxazinone derivatives as effective and potentially more environmentally benign crop protection agents. Further research into structure-activity relationships and formulation optimization will be crucial in translating the potential of these compounds into commercial agrochemical products.

References

Application Notes and Protocols: 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a Versatile Scaffold for Novel Heterocycles

Application Notes and Protocols: 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a Versatile Scaffold for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a key building block in the synthesis of novel heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by benzoxazine derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The strategic placement of the bromo and methyl groups on the benzoxazine core offers versatile handles for further chemical modifications, enabling the construction of complex molecular architectures with potential therapeutic applications.

Properties and Characteristics

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a substituted benzoxazinone derivative. While specific experimental data for this exact compound is not extensively available in public literature, its properties can be inferred from closely related analogues.

PropertyValueSource
Molecular FormulaC9H8BrNO2Inferred
Molecular Weight242.07 g/mol Inferred
AppearanceOff-white to pale yellow solidExpected
Melting Point>200 °C (decomposes)Expected
SolubilitySoluble in DMSO, DMF, and hot methanolExpected

Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The synthesis of the title compound can be achieved through a multi-step process starting from commercially available 2-amino-3-methylphenol. The general synthetic approach involves N-alkylation followed by cyclization.

2-Amino-3-methylphenol2-Amino-3-methylphenolIntermediate_AIntermediate_A2-Amino-3-methylphenol->Intermediate_A1. Bromination(NBS, CH3CN)Intermediate_BIntermediate_BIntermediate_A->Intermediate_B2. N-alkylation(Ethyl bromoacetate, K2CO3, Acetone)Target_MoleculeTarget_MoleculeIntermediate_B->Target_Molecule3. Cyclization(Heat or base catalysis)

Caption: Proposed synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Step 1: Bromination of 2-Amino-3-methylphenol

  • To a solution of 2-amino-3-methylphenol (1.0 eq) in acetonitrile (10 mL/g), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylphenol.

Step 2: N-alkylation

  • To a solution of 2-amino-5-bromo-3-methylphenol (1.0 eq) in acetone (20 mL/g), add anhydrous potassium carbonate (2.5 eq) and ethyl bromoacetate (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 3: Cyclization

  • Dissolve the crude intermediate in a suitable high-boiling solvent such as toluene or xylene.

  • Heat the solution to reflux for 6-8 hours to induce cyclization. Alternatively, treat the intermediate with a base like sodium ethoxide in ethanol at room temperature.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Applications in the Synthesis of Novel Heterocycles

The presence of the bromine atom at the 6-position and the lactam functionality makes this molecule a versatile precursor for a variety of transformations, including cross-coupling reactions and ring-opening/fusion reactions.

Start6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneSuzukiSuzuki Coupling(Arylboronic acid, Pd catalyst, Base)Start->SuzukiBuchwaldBuchwald-Hartwig Amination(Amine, Pd catalyst, Base)Start->BuchwaldSonogashiraSonogashira Coupling(Terminal alkyne, Pd/Cu catalyst, Base)Start->SonogashiraRingFusionRing Fusion Reactions(e.g., with Hydrazine)Start->RingFusionProduct_Suzuki6-Aryl derivativesSuzuki->Product_SuzukiProduct_Buchwald6-Amino derivativesBuchwald->Product_BuchwaldProduct_Sonogashira6-Alkynyl derivativesSonogashira->Product_SonogashiraProduct_RingFusionFused heterocycles(e.g., Triazolo-benzoxazines)RingFusion->Product_RingFusion

Caption: Key synthetic transformations of the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one with various arylboronic acids.

  • To a degassed mixture of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0 eq) in a solvent mixture of toluene and water (4:1), add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Illustrative Data for Suzuki Coupling Reactions:

EntryArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O1085
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O892
33-Pyridylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1278
Protocol 2: Synthesis of Fused Triazolo-benzoxazines

This protocol outlines the synthesis of a fused triazole ring system, a common motif in pharmacologically active compounds.

  • Treat 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) with phosphorus oxychloride (POCl3) to form the corresponding 3-chloro-6-bromo-8-methyl-2H-benzo[b][1][2]oxazine intermediate.

  • React the crude chloro-intermediate with hydrazine hydrate in a suitable solvent like ethanol at reflux to yield the hydrazinyl derivative.

  • Cyclize the hydrazinyl intermediate by reacting it with an appropriate orthoester (e.g., triethyl orthoformate) or a carboxylic acid in the presence of a dehydrating agent to form the fused triazolo[4,3-d][1][2]benzoxazine ring system.

Potential Pharmacological Significance

Derivatives of benzoxazinones are known to exhibit a wide range of biological activities. The novel heterocycles synthesized from 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are expected to be promising candidates for drug discovery programs. Potential activities include:

  • Antimicrobial Activity: Many benzoxazine derivatives have shown potent activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory Activity: The benzoxazine core is present in several compounds with demonstrated anti-inflammatory properties.[4]

  • Anticancer Activity: Certain substituted benzoxazinones have been investigated for their cytotoxic effects on cancer cell lines.

The functionalization at the 6-position allows for the modulation of the electronic and steric properties of the molecule, which can be fine-tuned to optimize biological activity and pharmacokinetic properties. The 8-methyl group can also influence the molecule's conformation and interaction with biological targets.

Conclusion

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this scaffold and to develop new molecules with promising pharmacological profiles for drug discovery and development.

Application Notes and Protocols for the Purification of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the heterocyclic compound 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a molecule of interest in medicinal chemistry and drug development. The following methods are standard procedures in organic synthesis and can be adapted for analogous benzoxazinone derivatives.

Introduction

6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is a substituted benzoxazinone derivative. Compounds of this class are recognized for their diverse pharmacological activities and serve as important intermediates in the synthesis of more complex molecules. Achieving high purity of this compound is critical for accurate biological evaluation and subsequent drug development processes. This document outlines three common and effective purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is provided below. These properties are essential for designing effective purification strategies.

PropertyValue
Molecular FormulaC₉H₈BrNO₂
Molecular Weight242.07 g/mol
AppearanceOff-white to light brown solid
Melting PointNot reported (likely >150 °C)
SolubilitySoluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane, ethanol.
pKaNot reported

Purification Workflow

The general workflow for the purification of a synthesized organic compound like 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one involves a series of logical steps to isolate the target molecule from reaction byproducts and unreacted starting materials.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Techniques cluster_analysis Purity Analysis CrudeProduct Crude Reaction Mixture Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Flash Column Chromatography CrudeProduct->ColumnChromatography TLC TLC Analysis Recrystallization->TLC PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For high purity ColumnChromatography->TLC HPLC_Analysis Analytical HPLC PrepHPLC->HPLC_Analysis TLC->HPLC_Analysis NMR NMR Spectroscopy HPLC_Analysis->NMR PureCompound Pure Compound (>98%) NMR->PureCompound

Figure 1: General purification workflow for a synthesized compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the desired compound to crystallize out, leaving impurities in the solution.

Materials:

  • Crude 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot dichloromethane to dissolve the solid completely.

  • While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.

  • If precipitation occurs, add a small amount of dichloromethane to redissolve the solid.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase.

Materials:

  • Crude 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the isolation and purification of compounds in larger quantities than analytical HPLC.

Materials:

  • Partially purified 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for MS compatibility)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a gradient of 50-95% acetonitrile in water over 20-30 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve the compound in the mobile phase at a known concentration.

  • Method Development: Optimize the separation on an analytical scale first to determine the retention time of the target compound and any impurities.

  • Preparative Run: Inject the sample onto the preparative column and run the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Purity Analysis and Isolation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

The following table summarizes representative data for the purification of a closely related analog, 2-methyl-6,8-dibromo-4H-benzo[1][2]-oxazine-4-one, which can be used as a reference for expected outcomes.[3]

Purification MethodStarting Purity (crude)Final PurityYield/RecoveryNotes
Recrystallization (DCM/Hexane)~85%>98%~95%Effective for removing less polar impurities.
Flash Column Chromatography~85%>99%~80%Good for separating closely related impurities.
Preparative HPLC>95% (from column)>99.5%~90%Ideal for achieving very high purity for analytical standards.

Signaling Pathways and Logical Relationships

The choice of purification method often depends on the initial purity of the crude product and the desired final purity. The following diagram illustrates a decision-making process for selecting the appropriate purification technique.

PurificationDecision Start Crude Product PurityCheck1 Initial Purity > 80%? Start->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Yes ColumnChromatography Flash Column Chromatography PurityCheck1->ColumnChromatography No PurityCheck2 Desired Purity > 99%? Recrystallization->PurityCheck2 ColumnChromatography->PurityCheck2 PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC Yes FinalProduct Pure Compound PurityCheck2->FinalProduct No PrepHPLC->FinalProduct

Figure 2: Decision tree for selecting a purification method.

Conclusion

The protocols described provide a comprehensive guide for the purification of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. For initial purification of gram-scale quantities, recrystallization or flash column chromatography are recommended. For obtaining highly pure material for biological assays or as an analytical standard, preparative HPLC is the preferred method. It is always recommended to monitor the purity of the fractions and the final product by analytical techniques such as TLC, HPLC, and NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthetic routes for preparing benzoxazinones like 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: Benzoxazinones are typically synthesized through the cyclization of N-acyl anthranilic acids.[1] Common methods involve the reaction of substituted anthranilic acids with acid anhydrides or acid chlorides.[1][2] For instance, heating an anthranilic acid with acetic anhydride is a frequent strategy to produce 2-methyl-benzoxazinones.[1][3] Transition-metal-catalyzed methods, such as palladium- or rhodium-catalyzed carbonylation and C-H activation, have also been developed for the synthesis of benzoxazinone derivatives.[4][5][6]

Q2: I am observing a significant amount of a water-soluble byproduct and my yield of the desired benzoxazinone is low. What could be the issue?

A2: A common side reaction in the synthesis of benzoxazinones is the hydrolysis of the oxazinone ring, leading to the formation of the corresponding N-acyl anthranilic acid.[7] This is particularly prevalent in the presence of moisture.[7] The benzoxazinone ring is susceptible to nucleophilic attack by water, which opens the ring to form the more stable acyclic amide.

Troubleshooting:

  • Ensure anhydrous conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent purity: Ensure the starting materials, especially the acylating agent, are free from water.

  • Work-up procedure: Minimize contact with water during the work-up. If an aqueous wash is necessary, perform it quickly with cold water and immediately extract the product into an organic solvent.

Q3: My final product shows impurities that are difficult to separate by standard column chromatography. What are these likely to be and how can I avoid them?

A3: In addition to ring-opening, other side reactions can lead to impurities. Depending on the specific synthetic route, these could include:

  • Diacylation: The amino group of the anthranilic acid can be diacylated, especially if a large excess of the acylating agent is used.

  • Formation of polycyclic byproducts: Under certain conditions, especially at high temperatures, intermolecular condensation reactions can occur.

  • Incomplete cyclization: The intermediate N-acyl anthranilic acid may not fully cyclize to the desired benzoxazinone.[8]

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the reactants to avoid excess acylating agent.

  • Reaction Temperature and Time: Optimize the reaction temperature and time to favor the desired cyclization reaction over side reactions. Shorter reaction times may be sufficient to form the product while minimizing byproduct formation.[8]

  • Purification: Consider alternative purification methods such as recrystallization or preparative HPLC if standard chromatography is ineffective.

Q4: Are there any specific considerations for the synthesis of a substituted benzoxazinone like 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one?

A4: The electronic nature of the substituents on the anthranilic acid ring can influence the reaction. Electron-withdrawing groups, such as the bromo group at the 6-position, can affect the nucleophilicity of the amino group and the overall reactivity of the aromatic ring. This might necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) for efficient cyclization. However, harsh conditions can also promote side reactions. Therefore, careful optimization of the reaction conditions is crucial.

Potential Side Products and Their Formation

Side Product Structure Reason for Formation Suggested Mitigation
N-acetyl-2-amino-3-methyl-5-bromobenzoic acid(Structure not available in search results)Incomplete cyclization or hydrolysis of the benzoxazinone ring.[7][8]Ensure anhydrous conditions; optimize reaction time and temperature for complete cyclization.
Diacylated anthranilic acid derivative(Structure not available in search results)Excess acylating agent leading to acylation of both the amino and carboxyl groups.Use stoichiometric amounts of the acylating agent.
Polymeric materials(Structure not available in search results)High reaction temperatures leading to intermolecular condensation.Optimize reaction temperature; consider milder reaction conditions.

Experimental Protocol: General Synthesis of 2-Methyl-benzoxazinones

This protocol is a generalized procedure based on common methods for synthesizing 2-methyl-benzoxazinones and should be adapted and optimized for the specific synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • Substituted 2-amino-3-methyl-5-bromobenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., toluene, xylene, or neat acetic anhydride)

Procedure:

  • To a solution of 2-amino-3-methyl-5-bromobenzoic acid in the chosen anhydrous solvent, add acetic anhydride (typically 2-3 equivalents).

  • If using a catalyst, add a catalytic amount of pyridine.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway and Potential Side Reactions

Synthesis_Pathway 2-Amino-3-methyl-5-bromobenzoic acid 2-Amino-3-methyl-5-bromobenzoic acid Intermediate (N-acetyl) N-acetyl-2-amino-3-methyl- 5-bromobenzoic acid 2-Amino-3-methyl-5-bromobenzoic acid->Intermediate (N-acetyl) Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate (N-acetyl) Target Product 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Intermediate (N-acetyl)->Target Product Cyclization Diacylated Product Diacylated Product Intermediate (N-acetyl)->Diacylated Product Excess Acetic Anhydride Ring-Opened Product Ring-Opened Product (Hydrolysis) Target Product->Ring-Opened Product H2O

Caption: Synthetic pathway to 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Conditions Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Check_Moisture->Anhydrous_Conditions Yes Check_Stoichiometry Review Reactant Stoichiometry Check_Moisture->Check_Stoichiometry No Anhydrous_Conditions->Check_Stoichiometry Adjust_Stoichiometry Use Stoichiometric Amounts of Acylating Agent Check_Stoichiometry->Adjust_Stoichiometry Excess Acylating Agent Check_Temp_Time Evaluate Reaction Temperature and Time Check_Stoichiometry->Check_Temp_Time Correct Adjust_Stoichiometry->Check_Temp_Time Optimize_Conditions Optimize Temperature and Time (e.g., lower temp, shorter time) Check_Temp_Time->Optimize_Conditions Potentially too high/long Purification_Issue Impurity difficult to separate? Check_Temp_Time->Purification_Issue Optimized Optimize_Conditions->Purification_Issue Alternative_Purification Consider Recrystallization or Preparative HPLC Purification_Issue->Alternative_Purification Yes End Improved Synthesis Purification_Issue->End No Alternative_Purification->End

Caption: A workflow for troubleshooting common issues in benzoxazinone synthesis.

References

Technical Support Center: Purification of Brominated Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of brominated benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude brominated benzoxazinone product?

A1: Before proceeding with purification, it is crucial to assess the purity of your crude product. The initial steps should involve Thin Layer Chromatography (TLC) to identify the number of components in your mixture and Nuclear Magnetic Resonance (NMR) spectroscopy to get a preliminary idea of the major product and the presence of any significant impurities.[1] ¹H NMR and ¹³C NMR are routinely used to confirm the presence of characteristic functional groups and the overall molecular framework.[1]

Q2: What are the most common methods for purifying brominated benzoxazinones?

A2: The two most common and effective methods for the purification of brominated benzoxazinones are recrystallization and column chromatography. Recrystallization is often attempted first if the product is a solid and the impurities have different solubilities. Column chromatography on silica gel is used for more complex mixtures or when recrystallization fails to yield a pure product.[2]

Q3: Which analytical techniques are essential for confirming the purity and structure of the final product?

A3: A combination of analytical techniques is essential for unambiguous characterization. These include:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and assess purity.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (mp): A sharp melting point range is indicative of high purity.[3]

Q4: Are brominated benzoxazinones susceptible to degradation during purification?

A4: Yes, benzoxazinone rings can be susceptible to ring-opening, especially under harsh pH conditions or in the presence of certain nucleophiles.[4] It is important to use neutral solvents and avoid unnecessarily high temperatures during purification steps like solvent evaporation. Some benzoxazinones can also degrade in soil or under certain environmental conditions, leading to various degradation products like aminophenols.[5]

Troubleshooting Guides

Problem 1: Low recovery yield after purification.

Q: I am losing a significant amount of my product during purification. What are the possible causes and solutions?

A: Low recovery can stem from several factors depending on the method used.

  • During Recrystallization:

    • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. You might also be using too much solvent.

    • Solution: Perform small-scale solvent screening to find an optimal solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.

  • During Column Chromatography:

    • Cause: The compound might be irreversibly adsorbing to the silica gel. This can happen with more polar compounds. The chosen eluent system may also be too polar, causing rapid elution with poor separation and broad fractions.

    • Solution: Try deactivating the silica gel with a small percentage of triethylamine in your eluent system if your compound is basic. Alternatively, consider using a different stationary phase like alumina. Optimize your eluent system using TLC before running the column to ensure good separation (target Rf value of ~0.3).[2]

  • During Work-up:

    • Cause: The product might have some solubility in the aqueous layer during extractions.

    • Solution: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Problem 2: Persistent impurities are visible in NMR/TLC after purification.

Q: I have purified my brominated benzoxazinone, but I still see impurities. How can I remove them?

A: The strategy depends on the nature of the impurity.

  • If the impurity is less polar (higher Rf on TLC):

    • Solution (Chromatography): Use a less polar eluent system to keep the impurity moving faster down the column while your product elutes more slowly.

    • Solution (Recrystallization): Try to find a solvent in which your product is sparingly soluble while the impurity is very soluble. This way, the impurity will remain in the mother liquor upon cooling.

  • If the impurity is more polar (lower Rf on TLC):

    • Solution (Chromatography): Increase the polarity of the eluent system gradually after your product has eluted to wash off the polar impurity.

    • Solution (Recrystallization): Find a solvent where the impurity has very low solubility, so it can be filtered off from the hot solution before your product crystallizes.

  • If impurities are starting materials (e.g., substituted anthranilic acid):

    • Solution: An acidic or basic wash during the work-up can often remove acidic or basic starting materials. For example, a wash with a dilute sodium bicarbonate solution can remove unreacted anthranilic acid.[4]

Problem 3: The product appears to be degrading during column chromatography.

Q: My TLC of the collected column fractions shows new spots that were not in the crude mixture. What is happening?

A: This suggests on-column degradation. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Solution 1: Neutralize the silica gel. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another suitable base) before packing the column. This will neutralize the acidic sites.

  • Solution 2: Use a different stationary phase. Consider using neutral alumina as an alternative to silica gel.

  • Solution 3: Minimize contact time. Run the column as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for extended periods.

Problem 4: The brominated benzoxazinone will not crystallize.

Q: My purified product is an oil or a gum and refuses to crystallize. How can I induce crystallization?

A: Obtaining a solid can sometimes be challenging.

  • Solution 1: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Seeding. If you have a tiny crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

  • Solution 3: Solvent System. If using a single solvent fails, try a binary solvent system. Dissolve the compound in a small amount of a good solvent, and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Warming the solution to clarify it and then allowing it to cool slowly can promote crystal growth.

  • Solution 4: Concentration. Slowly evaporate the solvent from the solution. This increases the concentration and can lead to spontaneous crystallization.

Data Presentation

Table 1: Physical Properties of Selected Brominated Benzoxazinones

Compound NameCAS NumberMolecular WeightMelting Point (°C)Yield (%)Reference
6-Bromo-2H-1,4-benzoxazin-3(4H)-one24036-52-0228.04220-225-
6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-oneNot specified-218-22089[6]
2-Methyl-6,8-dibromo-4H-benzoxazin-4-oneNot specified318.9584-8695[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point for benzoxazinones is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the brominated benzoxazinone is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Characterization Crude Crude Brominated Benzoxazinone TLC_NMR TLC & NMR Analysis Crude->TLC_NMR Is_Solid Is the product a solid? TLC_NMR->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Purity Check (TLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Is_Pure Is it pure? Purity_Check->Is_Pure Is_Pure->Column_Chromatography No Characterization Full Characterization (NMR, MS, FTIR, mp) Is_Pure->Characterization Yes Pure_Product Pure Product Characterization->Pure_Product Troubleshooting_Diagram cluster_low_yield Low Yield cluster_impurities Persistent Impurities cluster_degradation Product Degradation start Purification Issue Identified low_yield_q Method? start->low_yield_q impurity_q Impurity Polarity? start->impurity_q degradation_sol On-Column Degradation: - Neutralize silica - Use alumina start->degradation_sol recryst_yield Recrystallization: - Product too soluble - Too much solvent low_yield_q->recryst_yield Recryst. chrom_yield Column Chromatography: - Irreversible adsorption low_yield_q->chrom_yield Column less_polar Less Polar: - Adjust eluent - Choose selective solvent impurity_q->less_polar Higher Rf more_polar More Polar: - Adjust eluent - Use wash steps impurity_q->more_polar Lower Rf

References

stability of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the benzoxazinone ring system to acidic and basic conditions?

A1: The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is susceptible to hydrolysis under both acidic and basic conditions. The lactone and the amide functionalities within the ring can be cleaved, leading to ring-opening and the formation of degradation products. The rate and extent of degradation are highly dependent on the pH, temperature, and the specific substituents on the aromatic ring.

Q2: I am observing a loss of my starting material, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, when working in an acidic solution. What is likely happening?

A2: Under acidic conditions, the benzoxazinone ring is prone to hydrolysis. The proposed mechanism for related benzoxazinones involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water at the C-2 position of the lactone. This leads to the opening of the oxazine ring to form an intermediate that can undergo further transformations.

Q3: My experiment requires a basic pH, and I am seeing degradation of my compound. What is the degradation pathway in basic media?

A3: In the presence of a base, the benzoxazinone ring can also undergo hydrolysis. For similar benzoxazinone structures, studies have shown that the hydroxide ion can attack the C-4 carbonyl carbon of the amide. This results in the cleavage of the amide bond and subsequent ring-opening.

Q4: Are there any general recommendations for handling and storing 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one to minimize degradation?

A4: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. When preparing solutions, use of neutral, buffered solutions is advisable if compatible with your experimental design. If acidic or basic conditions are necessary, it is best to minimize the exposure time and temperature to reduce the extent of degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC analysis after dissolving the compound in an acidic mobile phase.

  • Possible Cause: Acid-catalyzed hydrolysis of the benzoxazinone ring.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Immediately after dissolving the compound in the mobile phase, perform an HPLC analysis to establish a baseline.

    • Time-course study: Analyze the sample at different time points (e.g., 1, 2, 4, and 8 hours) to monitor the appearance and growth of new peaks, which are likely degradation products.

    • Adjust mobile phase pH: If possible, increase the pH of the mobile phase to a more neutral value to see if the formation of new peaks is reduced.

    • LC-MS analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unexpected peaks and help identify the degradation products.

Issue 2: The concentration of my stock solution of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in a basic buffer is decreasing over time.

  • Possible Cause: Base-catalyzed hydrolysis of the compound.

  • Troubleshooting Steps:

    • Verify pH of the buffer: Ensure the pH of your buffer is accurate and stable.

    • Conduct a stability study: Prepare a solution of the compound in the basic buffer and monitor its concentration at regular intervals using a validated analytical method like HPLC.

    • Lower the temperature: Store the stock solution at a lower temperature (e.g., 4°C) to slow down the degradation rate.

    • Consider an alternative solvent: If the experimental protocol allows, consider dissolving the compound in an organic solvent and adding it to the basic buffer immediately before use to minimize exposure time.

Quantitative Data Summary

While specific experimental stability data for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one is not publicly available, the following table provides a hypothetical summary of degradation under forced conditions, based on general knowledge of the benzoxazinone class. This illustrates the expected trends and the type of data that should be generated in a formal stability study.

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl602415.22-amino-3-bromo-5-methylphenol derivative
0.1 M NaOH602425.8N-(2-hydroxy-3-bromo-5-methylphenyl)acetamide derivative
3% H₂O₂25248.5Oxidized derivatives
Heat80485.1Thermally induced decomposition products
Light (ICH Q1B)251.2 million lux hours3.7Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol is a general guideline based on ICH Q1A(R2) for forced degradation studies.[3][4][5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 80°C.

    • Also, prepare a solution of the compound in a suitable solvent and store it at 80°C.

    • Sample the solid and the solution at various time points and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Analytical Method:

    • A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier is a common starting point. Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.

Visualizations

Acid_Degradation_Pathway Compound 6-Bromo-8-methyl-2H- benzo[b]oxazin-3(4H)-one Protonation Protonation of Carbonyl Oxygen Compound->Protonation + H⁺ RingOpening Nucleophilic Attack by H₂O at C-2 Protonation->RingOpening + H₂O Intermediate Ring-Opened Intermediate RingOpening->Intermediate DegradationProduct Degradation Product (e.g., 2-amino-3-bromo- 5-methylphenol derivative) Intermediate->DegradationProduct Further Rearrangement

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Base_Degradation_Pathway Compound 6-Bromo-8-methyl-2H- benzo[b]oxazin-3(4H)-one NucleophilicAttack Nucleophilic Attack by OH⁻ at C-4 Compound->NucleophilicAttack + OH⁻ RingOpening Amide Bond Cleavage NucleophilicAttack->RingOpening Intermediate Ring-Opened Intermediate RingOpening->Intermediate DegradationProduct Degradation Product (e.g., N-(2-hydroxy-3-bromo- 5-methylphenyl)acetamide derivative) Intermediate->DegradationProduct Further Reaction

Caption: Proposed Base-Catalyzed Degradation Pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability Assessment of Intrinsic Stability HPLC->Stability Pathway Elucidation of Degradation Pathways LCMS->Pathway start Drug Substance: 6-Bromo-8-methyl-2H- benzo[b]oxazin-3(4H)-one start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: General Workflow for a Forced Degradation Study.

References

Technical Support Center: Optimizing Derivatization of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The following sections offer detailed experimental protocols, data presentation in tabular format, and visualizations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one for derivatization?

A1: The primary sites for derivatization are the nitrogen atom of the lactam (at position 4) and the bromine atom on the aromatic ring (at position 6). The nitrogen atom is nucleophilic and can undergo reactions like N-alkylation and N-arylation. The bromine atom is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Q2: How do the substituents at positions 6 and 8 influence the reactivity of the benzoxazinone core?

A2: The bromine atom at position 6 is an electron-withdrawing group, which can decrease the electron density of the aromatic ring and potentially affect the acidity of the N-H proton. The methyl group at position 8 is a weak electron-donating group. These electronic effects can influence the reaction rates and optimal conditions for both N-derivatization and cross-coupling reactions.

Q3: What are the most common challenges encountered during the N-alkylation of this substrate?

A3: Common challenges include low reaction yields, the formation of O-alkylated side products, and incomplete reactions. The choice of base, solvent, and alkylating agent is crucial to achieving high selectivity and yield for N-alkylation.[1][2]

Q4: For N-arylation, which palladium-catalyzed reaction is generally preferred for this type of substrate?

A4: Both Buchwald-Hartwig amination and Suzuki-Miyaura coupling can be effective. The choice often depends on the desired substituent. Buchwald-Hartwig is used for forming C-N bonds with various amines, while Suzuki-Miyaura is ideal for creating C-C bonds with aryl or vinyl boronic acids/esters. For electron-deficient substrates, careful selection of the palladium catalyst and ligand is critical for success.[3][4]

Troubleshooting Guides

N-Alkylation Troubleshooting
Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Base: The base may not be strong enough to deprotonate the lactam nitrogen effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poorly Reactive Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently labile.1. Switch to a Stronger Base: Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like potassium carbonate (K₂CO₃). 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 3. Use a More Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Formation of O-Alkylated Side Product 1. Reaction Conditions Favoring O-Alkylation: Certain solvent and counter-ion combinations can favor O-alkylation. 2. Use of a "Hard" Alkylating Agent: Some alkylating agents have a higher propensity for reacting at the oxygen atom.1. Optimize Solvent and Base: Aprotic polar solvents like DMF or DMSO often favor N-alkylation. The choice of base can also influence the N/O selectivity.[1][2] 2. Select a "Softer" Alkylating Agent: Consider using a different alkylating agent that shows higher selectivity for the nitrogen atom.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Stoichiometry Imbalance: The ratio of reactants may not be optimal. 3. Catalyst Poisoning (if applicable): Impurities in the starting materials or solvent can deactivate any catalyst used.1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. 2. Adjust Stoichiometry: Try using a slight excess of the alkylating agent (e.g., 1.2-1.5 equivalents). 3. Ensure Purity of Reagents and Solvents: Use freshly purified reagents and anhydrous solvents.
Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate. 3. Ineffective Base: The base may be too weak or have poor solubility.1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst that readily forms the active catalytic species. 2. Select a Bulky, Electron-Rich Ligand: Use bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.[3] 3. Choose a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This can occur if the amine or other reaction components can undergo this process. 2. Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.1. Use a Bulky Ligand: Sterically hindered ligands can disfavor pathways leading to side products. 2. Optimize Solvent Choice: Toluene and dioxane are generally good choices for Buchwald-Hartwig reactions.
Slow Reaction Rate 1. Low Temperature: The reaction may require higher temperatures to proceed efficiently. 2. Low Catalyst Loading: The amount of catalyst may be insufficient.1. Increase Temperature: Typical temperatures range from 80-110 °C. 2. Increase Catalyst Loading: Consider increasing the catalyst loading to 2-5 mol%.
Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Catalyst: The palladium catalyst may be deactivated. 2. Inefficient Base: The choice and amount of base can be critical. 3. Poorly Reactive Boronic Acid/Ester: The boronic acid or ester may be degrading or of low quality.1. Use Fresh Catalyst and Degassed Solvents: Ensure the catalyst is active and that all solvents are properly degassed to prevent catalyst deactivation.[5] 2. Optimize Base: Consider using bases like Cs₂CO₃ or K₃PO₄.[5] 3. Use High-Purity Boronic Acid/Ester: Ensure the quality of the boronic acid or ester and consider using a slight excess.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Suboptimal Reaction Conditions: Certain conditions can favor this side reaction.1. Thoroughly Degas the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[6] 2. Adjust Reaction Parameters: Lowering the temperature or changing the solvent system may help reduce homocoupling.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Water and/or Acidic Protons: This can lead to the decomposition of the boronic acid. 2. Elevated Temperatures and Long Reaction Times: These can exacerbate protodeboronation.1. Use Anhydrous Conditions (if necessary): While some water is often beneficial, excessive amounts can be detrimental. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely to avoid unnecessarily long reaction times at high temperatures.

Experimental Protocols

Protocol 1: N-Alkylation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol describes a general procedure for the N-alkylation using an alkyl halide.

Materials:

  • 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol outlines a general procedure for the N-arylation of the benzoxazinone core.

Materials:

  • 4-Alkyl/Aryl-6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (from Protocol 1)

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 4-Alkyl/Aryl-6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 equiv), the desired amine (1.2 equiv), the palladium pre-catalyst (2 mol%), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol provides a general method for the C-C bond formation at the 6-position.

Materials:

  • 4-Alkyl/Aryl-6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (from Protocol 1)

  • Aryl or vinyl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Alkyl/Aryl-6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 equiv), the boronic acid/ester (1.5 equiv), and K₂CO₃ (2.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Add the palladium catalyst (5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide hypothetical yet representative data for the optimization of reaction conditions based on general principles observed in the literature.

Table 1: Optimization of N-Alkylation with Benzyl Bromide

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile801245
2K₂CO₃ (2.0)DMF801260
3Cs₂CO₃ (2.0)DMF801075
4NaH (1.2)THFRT885
5NaH (1.2)DMFRT692
6KOtBu (1.2)THFRT888

Table 2: Optimization of Buchwald-Hartwig Amination with Aniline

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)P(tBu)₃ (4)Cs₂CO₃ (2.0)Toluene10055
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11070
3XPhos Pd G3 (2)-NaOtBu (1.4)Toluene10095
4BrettPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene10091

Table 3: Optimization of Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryPd Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9065
2Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O10080
3Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O10088
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane/H₂O10093

Visualizations

The following diagrams illustrate the experimental workflows for the key derivatization reactions.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_benzoxazinone 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one dissolve Dissolve Benzoxazinone in Solvent start_benzoxazinone->dissolve start_alkyl_halide Alkyl Halide add_halide Add Alkyl Halide start_alkyl_halide->add_halide start_base Base (e.g., NaH) add_base Add Base start_base->add_base start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_halide react Stir at RT add_halide->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end_product 4-Alkyl-6-bromo-8-methyl- 2H-benzo[b]oxazin-3(4H)-one purify->end_product

Caption: Workflow for N-Alkylation.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_bromo 4-Substituted-6-Bromo- 8-methyl-benzoxazinone combine Combine Reagents in Schlenk Tube start_bromo->combine start_amine Amine start_amine->combine start_catalyst Pd Pre-catalyst start_catalyst->combine start_base Base (e.g., NaOtBu) start_base->combine start_solvent Anhydrous Toluene add_solvent Add Degassed Solvent start_solvent->add_solvent degas Evacuate & Backfill with Inert Gas (3x) combine->degas degas->add_solvent heat Heat and Stir (e.g., 100 °C) add_solvent->heat cool Cool to RT heat->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end_product 6-Amino-derivatized Benzoxazinone purify->end_product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_bromo 4-Substituted-6-Bromo- 8-methyl-benzoxazinone combine Combine Reagents in Flask start_bromo->combine start_boronic Boronic Acid/Ester start_boronic->combine start_catalyst Pd Catalyst add_catalyst Add Catalyst start_catalyst->add_catalyst start_base Base (e.g., K₂CO₃) start_base->combine start_solvent Dioxane/Water start_solvent->combine degas Degas with Inert Gas combine->degas degas->add_catalyst heat Heat and Stir (e.g., 100 °C) add_catalyst->heat cool Cool to RT heat->cool extract Aqueous Workup & Extraction cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product 6-Aryl/Vinyl-derivatized Benzoxazinone purify->end_product

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete reaction during cyclization.- Ensure complete dissolution of the starting materials. - Optimize reaction temperature and time. Monitor reaction progress by TLC or HPLC. - Use a suitable dehydrating agent or azeotropic removal of water if the reaction is a condensation.
Degradation of starting material or product.- Check the stability of the 2-amino-3-methyl-5-bromophenol under the reaction conditions. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Suboptimal stoichiometry of reagents.- Carefully control the molar ratios of the reactants, particularly the acylating agent.
Impure Final Product (Presence of Side Products) Unreacted starting materials.- Improve reaction conversion by extending the reaction time or increasing the temperature. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Formation of regioisomers.- While less likely with the defined starting material, confirm the structure of the product and impurities using analytical techniques like NMR and Mass Spectrometry.
Hydrolysis of the benzoxazinone ring.- Avoid prolonged exposure to acidic or basic conditions during workup and purification. Ensure the final product is stored in a dry environment.
Difficulty in Isolating the Product Product is an oil or does not crystallize easily.- Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. - If crystallization fails, consider purification by column chromatography.
Product is highly soluble in the reaction solvent.- After the reaction, concentrate the solvent and attempt precipitation by adding a non-solvent.
Inconsistent Results Between Batches Variation in the quality of starting materials.- Source starting materials from a reliable supplier and check their purity (e.g., by melting point, NMR) before use.[1][2]
Poor control over reaction parameters.- Implement strict controls on temperature, reaction time, and agitation speed.
Presence of moisture.- Use dry solvents and glassware. Perform reactions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one?

A common and plausible route involves the cyclization of 2-amino-3-methyl-5-bromophenol with a suitable C1 synthon. A frequently employed method for related benzoxazinones is the reaction of an aminophenol with an acylating agent like chloroacetyl chloride, followed by intramolecular cyclization.

Q2: What are the critical starting materials and how can I assess their quality?

The primary starting material is 2-amino-3-methyl-5-bromophenol. Its purity is crucial for a successful synthesis. You can assess its quality by:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopic Methods: Use 1H NMR and IR spectroscopy to confirm the structure and identify any impurities.[1]

  • Chromatography: TLC or HPLC can be used to check for the presence of multiple components.

Q3: What are the key safety precautions to consider during the scale-up synthesis?

  • Starting Materials: 2-amino-5-bromophenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

  • Reagents: Acylating agents like chloroacetyl chloride are corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Reaction Conditions: The reaction may be exothermic. During scale-up, ensure adequate cooling and temperature control to prevent runaways.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared with the starting material to check for its consumption and the formation of the product.

Q5: What are the recommended methods for purification of the final product at a larger scale?

  • Recrystallization: This is often the most efficient method for purifying solid products at scale. The choice of solvent is critical and may require some experimentation. A mixed solvent system might be necessary.[1]

  • Slurry Washing: The crude solid can be stirred with a solvent in which the impurities are soluble but the product has low solubility.

  • Column Chromatography: While effective, it can be resource-intensive for large quantities. It is more suitable for purifying smaller batches or removing closely related impurities.

Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol is a general guideline and may require optimization for specific scale-up requirements.

Step 1: Synthesis of 2-amino-3-methyl-5-bromophenol (if not commercially available)

A potential route involves the bromination of 2-amino-3-methylphenol or the reduction of a corresponding nitrophenol derivative.[1]

Step 2: Cyclization to form 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-3-methyl-5-bromophenol in a dry aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • A base (e.g., triethylamine or potassium carbonate) is then added to facilitate the intramolecular cyclization. The reaction is typically heated to reflux for several hours.

  • Monitor the reaction for the formation of the benzoxazinone.

  • Upon completion, cool the reaction mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Quantitative Data

The following table provides representative data for a laboratory-scale synthesis of a substituted benzoxazinone. Note: These values are for illustrative purposes and will need to be optimized for the scale-up synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

ParameterValue
Starting Material 2-amino-3-methyl-5-bromophenol
Reagent Chloroacetyl chloride
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (after recrystallization) >98% (by HPLC)

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis SM_Source Source/Synthesize 2-amino-3-methyl-5-bromophenol QC Quality Control (Purity Check) SM_Source->QC Reaction Acylation & Cyclization - Controlled Temperature - Inert Atmosphere QC->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Wash & Solvent Removal Monitoring->Workup Isolation Crude Product Isolation Workup->Isolation Purification Recrystallization or Chromatography Isolation->Purification Final_QC Final Product QC (NMR, HPLC, MP) Purification->Final_QC End End Final_QC->End Final Product

Caption: Workflow for the scale-up synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

References

Technical Support Center: 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: Based on related benzoxazinone structures, the primary degradation pathways are expected to be:

  • Hydrolysis: The lactone ring of the benzoxazinone is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening.[1][2]

  • Enzymatic Degradation: In biological systems or soil, enzymes such as lactamases from microorganisms can cleave the heterocyclic ring.[3][4] This often results in the formation of aminophenol derivatives.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the molecule, a common pathway for many aromatic organic compounds.[5]

Q2: My experimental results with 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one are inconsistent. Could degradation be the cause?

A2: Yes, inconsistent results are a strong indicator of compound instability. Degradation can occur during storage, sample preparation, or during the experiment itself. It is crucial to systematically evaluate each step of your workflow to identify the source of the inconsistency.[6]

Q3: How should I properly store 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one stock solutions to minimize degradation?

A3: For optimal stability, the solid compound should be stored at room temperature, as indicated by supplier information.[7] Stock solutions, typically in an anhydrous solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect both solid and solution forms from light by using amber vials or by wrapping containers in foil.

Q4: What are the common signs of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one degradation in my experiments?

A4: Signs of degradation can include:

  • A gradual or sudden loss of biological activity in assays.

  • Poor reproducibility between experimental replicates.

  • Visible changes in the color or clarity of stock solutions.

  • The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays
  • Potential Cause 1: Degradation in Aqueous Media. Benzoxazinones can be unstable in aqueous buffers used for cell culture.

    • Solution: Minimize the time the compound is in aqueous solution. Prepare fresh dilutions from a DMSO stock immediately before adding them to the cells. Consider conducting a time-course experiment in your assay medium to determine the compound's half-life.

  • Potential Cause 2: Adsorption to Plastics. The compound may adsorb to the surface of plastic labware, reducing its effective concentration.

    • Solution: Use low-adsorption plasticware or glass inserts where possible. Pre-saturating the plasticware with a solution of a similar, but inert, compound might also be effective.

Issue 2: Loss of Compound Activity Over Time
  • Potential Cause 1: Instability at Experimental Temperatures. The compound may degrade at the temperatures used for your experiments (e.g., 37°C).

    • Solution: Perform a stability study at the relevant temperature to determine the compound's half-life in your experimental medium. If significant degradation occurs, consider shortening incubation times or, if the biological system allows, running the assay at a lower temperature.

  • Potential Cause 2: Photodegradation. Exposure to ambient or incubator light can cause degradation.

    • Solution: Protect the compound from light at all stages of the experiment. Use amber-colored plates or cover standard plates with foil.

Quantitative Data on Benzoxazinone Degradation

The following tables summarize degradation data for related benzoxazinone compounds, which can provide an estimate of the expected stability for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Table 1: Half-life of Benzoxazinones in Soil

CompoundSoil TypeHalf-life (t½)Primary Degradation ProductCitation
DIBOAWheat crop soil43 hoursBOA[8]
BOAWheat crop soil2.5 daysAPO[8]
DIMBOAWheat crop soil31 ± 1 hoursMBOA[9]
MBOAWheat crop soil5 ± 1 daysAMPO[9]

DIBOA: 2,4-dihydroxy-1,4-benzoxazin-3-one; BOA: benzoxazolin-2(3H)-one; APO: 2-aminophenoxazin-3-one; DIMBOA: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; MBOA: 6-methoxy-benzoxazolin-2(3H)-one; AMPO: 2-amino-7-methoxy-3H-phenoxazin-3-one.

Experimental Protocols

Protocol 1: Assessing Stability in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one in anhydrous DMSO (e.g., 10 mM).

  • Dilution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer to be tested (e.g., PBS, Tris-HCl at a relevant pH).

  • Incubation: Aliquot the solution into separate, sealed amber vials for each time point and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately stop any further degradation by freezing at -80°C or by mixing with an equal volume of a stabilizing solvent like acetonitrile.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any major degradation products.

Visualizations

Generalized Degradation Pathway of Benzoxazinones

Benzoxazinone Degradation Pathway Generalized Degradation Pathway of Benzoxazinones Benzoxazinone Benzoxazinone Ring-Opened Product Ring-Opened Product Benzoxazinone->Ring-Opened Product Hydrolysis Benzoxazolinone Benzoxazolinone Benzoxazinone->Benzoxazolinone Chemical/Enzymatic Conversion Aminophenol Aminophenol Benzoxazolinone->Aminophenol Enzymatic Cleavage (e.g., by Lactamase) Further Degradation Products Further Degradation Products Aminophenol->Further Degradation Products Acetylation/Dimerization

Caption: Generalized degradation pathways for benzoxazinone compounds.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock in DMSO Working_Solution Dilute in Aqueous Buffer Stock_Solution->Working_Solution Incubate Incubate at Desired Temp & Time Points in Amber Vials Working_Solution->Incubate Quench Quench Reaction (Freeze/-80°C) Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Parent Compound & Identify Degradants Analyze->Quantify

Caption: Experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Impurity Profiling of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for impurity profiling of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Overview of Impurity Profiling

Impurity profiling is the process of identifying and quantifying unwanted chemicals that arise during the synthesis, formulation, or storage of active pharmaceutical ingredients (APIs).[1] Regulatory bodies require a thorough understanding of impurity profiles to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] For a novel compound like 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a robust analytical strategy is essential.

The general workflow for impurity profiling involves a combination of chromatographic separation and spectroscopic identification techniques.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting Sample Bulk Drug Substance Sample MethodDev Method Development (HPLC, UPLC, GC) Sample->MethodDev Separation Chromatographic Separation MethodDev->Separation Hyphenation Hyphenated Techniques (LC-MS, GC-MS) Separation->Hyphenation Isolation Impurity Isolation (Prep-HPLC) Separation->Isolation StructureElucid Structural Elucidation (NMR, HRMS, IR) Hyphenation->StructureElucid Isolation->StructureElucid Quantification Quantitative Analysis (Using Ref. Standards) StructureElucid->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: General workflow for pharmaceutical impurity profiling.

Key Analytical Techniques: A Comparison

A multi-technique approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is used for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for identification and structural elucidation.[1][3][4] Gas Chromatography (GC) is suitable for volatile and semi-volatile impurities.[5][6]

Technique Primary Use Advantages Limitations Common Application
HPLC-UV Separation & QuantificationRobust, reproducible, cost-effective.Requires chromophores; limited identification power.Routine quality control, purity assessment.
LC-MS/MS Separation & IdentificationHigh sensitivity and selectivity; provides molecular weight and fragmentation data.[7][8]Matrix effects can cause ion suppression; complex instrument.[9]Identifying unknown impurities and degradation products.[7]
GC-MS Separation & Identification of VolatilesExcellent for volatile/semi-volatile compounds; extensive libraries for identification.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.Residual solvent analysis, volatile organic impurities.[5][6]
NMR Structural ElucidationUnambiguous structure determination without a reference standard; provides detailed structural information.[2][10][11]Lower sensitivity compared to MS; requires higher sample concentration.[11]Definitive identification of isolated impurities.[12][13]

Frequently Asked Questions (FAQs)

Q1: Where do impurities in 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one typically originate? A: Impurities can arise from various sources, including starting materials, synthetic process intermediates, by-products, and degradation products formed during manufacturing or storage.[1][4][7]

Q2: What are the typical ICH thresholds for reporting, identifying, and qualifying impurities? A: For a new drug substance, the thresholds depend on the maximum daily dose. For a dose ≤ 2 g/day , the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower.[9]

Q3: Can I quantify an impurity without a reference standard? A: Yes, in some cases. For HPLC-UV, you can use relative response factors (RRF) if the impurity has a similar chromophore to the API.[5] Alternatively, detectors like Charged Aerosol Detection (CAD) provide a more universal response.[5] For NMR, quantitative analysis (qNMR) is possible without a reference standard for the specific impurity, as signal intensity is directly proportional to the number of nuclei.[10]

Q4: My API is a salt form. Do my impurity reference standards need to be the same salt form? A: No. In HPLC, the mobile phase typically determines the solvated form of the analyte as it passes through the column and detector.[5] Therefore, the retention time and response will be similar regardless of the salt form of the reference standard. However, you must know the exact form of the standard for accurate quantification.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues Start HPLC Problem Observed Pressure Pressure Fluctuation? Start->Pressure SplitPeak Split Peaks? Start->SplitPeak HighP High Pressure? Pressure->HighP Periodic LowP Low Pressure? Pressure->LowP Unstable Sol_Air Degas mobile phase Check for leaks in pump Purge system Pressure->Sol_Air Periodic (Sine Wave) Sol_Block Check for blockage (frit, column, guard column) Back-flush column Filter sample HighP->Sol_Block Sol_Leak Check fittings for leaks Check pump seals Verify solvent levels LowP->Sol_Leak GhostPeak Ghost Peaks? SplitPeak->GhostPeak No Sol_Col Column void or contamination Use guard column Change column SplitPeak->Sol_Col Yes NoPeak No Peaks? GhostPeak->NoPeak No Sol_Carry Clean autosampler needle/port Run blank injections GhostPeak->Sol_Carry Yes Sol_Inject Check injector/syringe Ensure sample is loaded Check detector connection NoPeak->Sol_Inject Yes

Caption: Troubleshooting logic for common HPLC issues.

Q: Why is my system backpressure excessively high? A: High backpressure is usually caused by a blockage.[14] Check the system systematically from the detector back to the pump:

  • Column and Guard Column: Disconnect the column to see if the pressure drops. If so, the column is likely blocked. Try back-flushing it or replace it.

  • In-line Filter/Frit: A plugged frit is a common cause. Replace it.[15]

  • Tubing: Check for crimped or blocked tubing.

Q: I am observing ghost peaks in my chromatogram. A: Ghost peaks are unexpected peaks that can appear in subsequent runs.

  • Carryover: The most common cause is carryover from a previous injection.[16] Clean the autosampler needle and injection port. Run several blank injections to confirm.

  • Mobile Phase Contamination: Impurities in your solvents, especially water, can concentrate on the column and elute as a peak during the gradient.[15][17] Use fresh, high-purity solvents.[17]

Q: My peaks are tailing or fronting. A:

  • Tailing: Often caused by secondary interactions between the analyte and the stationary phase or a mismatched pH of the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa. Column overload can also be a cause.

  • Fronting: This is less common but can be caused by column overload or poor sample solubility in the mobile phase. Try injecting a smaller volume or dissolving the sample in a weaker solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: Why is my analyte signal weak or non-existent in the mass spectrometer? A:

  • Ionization Issues: The compound may not be ionizing efficiently under the selected conditions (e.g., ESI, APCI). Infuse the analyte directly to optimize source parameters (voltages, temperatures, gas flows) and select the appropriate ionization mode (positive/negative).[18]

  • Mobile Phase Incompatibility: Non-volatile buffers like phosphates are not compatible with MS.[7] Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[7][18]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Improve chromatographic separation or enhance sample cleanup procedures.[18]

Q: How can I avoid contaminating the MS ion source? A: Source contamination leads to signal drift and increased maintenance.

  • Use a Divert Valve: Program a divert valve to send the highly concentrated API peak and the initial unretained components (salts, excipients) to waste, allowing only the impurities of interest to enter the MS.[18]

  • Adequate Sample Preparation: Use techniques like solid-phase extraction (SPE) for complex samples to remove non-volatile contaminants before injection.[18]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Separation

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-41 min: 90% to 10% B

      • 41-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (or determined by UV scan of the API).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for identifying unknown impurities following HPLC separation.

  • Instrumentation:

    • LC system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Use the same or a similar LC method as described in Protocol 1, ensuring all mobile phase components are volatile (e.g., ammonium formate instead of non-volatile buffers).[7][18]

  • MS Conditions (Example):

    • Ionization Mode: ESI, run in both positive and negative modes to determine the best response.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize based on instrument manufacturer recommendations.

    • Scan Range: 100 - 1000 m/z.

    • Acquisition Mode: Perform an initial full scan to get molecular weights. Then, use data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most abundant ions to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the parent ion to propose an elemental composition.

    • Analyze the fragmentation pattern (MS/MS spectrum) to elucidate the structure of the impurity.[9]

Protocol 3: GC-MS for Volatile Impurities and Residual Solvents

This protocol is for analyzing volatile or semi-volatile impurities.

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler coupled to a Mass Spectrometer.[19]

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 500 amu.

  • Headspace Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, DMF).

    • Seal the vial.

    • Incubation: 80 °C for 15 minutes.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[6][20]

    • Quantify using a standard addition or external standard method.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Benzoxazinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic routes to substituted benzoxazinones, complete with experimental data, detailed protocols, and mechanistic insights to guide your research and development endeavors.

Substituted benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. These activities include roles as anti-inflammatory agents, calmodulin antagonists, and inhibitors of enzymes like soluble epoxide hydrolase (sEH) and protoporphyrinogen IX oxidase (PPO). The therapeutic potential of these compounds has driven the development of various synthetic strategies. This guide provides a comparative overview of the most common and innovative methods for synthesizing substituted benzoxazinones, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparison of Key Synthesis Routes

The synthesis of substituted benzoxazinones can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as desired substitution patterns, scalability, reaction efficiency, and environmental considerations. Here, we compare four prominent methods: One-Pot Copper-Catalyzed Synthesis, Microwave-Assisted Synthesis, Conventional Thermal Synthesis, and Enzyme-Catalyzed Synthesis.

Parameter One-Pot Copper-Catalyzed Synthesis Microwave-Assisted Synthesis Conventional Thermal Synthesis Enzyme-Catalyzed Synthesis
Reaction Time HoursMinutesHours to DaysHours
Yield Moderate to HighHigh[1]VariableModerate to High
Scalability Scalable[2]Generally for small to medium scaleScalablePotentially scalable
Environmental Impact Moderate (uses metal catalyst)Low (often solvent-free)High (often requires harsh reagents and solvents)Low (biocatalytic, mild conditions)
Versatility High, good functional group toleranceHighModerateSubstrate-specific
Catalyst Copper salts (e.g., CuI)[3][4]None or variousAcid or base catalystsEnzymes (e.g., Lipase)[5]
Energy Consumption ModerateLowHighLow

Experimental Protocols

One-Pot, Three-Step Copper-Catalyzed Synthesis via Borylation

This efficient method utilizes a copper-catalyzed borylation of an α,β-unsaturated ester or amide, followed by oxidation and cyclization to form the benzoxazinone scaffold.[2][6]

Experimental Workflow:

sub α,β-Unsaturated Ester/Amide boryl Copper-Catalyzed Borylation (Cu-catalyst, B2pin2) sub->boryl oxid C-B Bond Oxidation (Oxidant) boryl->oxid cycl Cyclization oxid->cycl prod Substituted Benzoxazinone cycl->prod

One-pot copper-catalyzed synthesis workflow.

Protocol:

  • To a solution of the α,β-unsaturated ester or amide (1.0 equiv) in a suitable solvent, add the copper catalyst (e.g., CuCl) and a ligand.

  • Add bis(pinacolato)diboron (B2pin2) (1.1 equiv) and a base (e.g., a mild organic base).

  • Stir the reaction mixture at room temperature for the specified time until the borylation is complete (monitored by TLC or LC-MS).

  • Introduce an oxidizing agent (e.g., sodium perborate) to the reaction mixture to facilitate the C-B bond oxidation.

  • Upon completion of the oxidation, the intermediate undergoes spontaneous cyclization to yield the substituted benzoxazinone.

  • The product is then purified using standard techniques such as column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[7][8][9] For the synthesis of benzoxazinones, this method often provides a rapid and efficient alternative to conventional heating.[1]

Experimental Workflow:

reactants Phthalic Anhydride Derivative + Trimethylsilyl Azide (TMSA) mw Microwave Irradiation (120°C, 8 min) reactants->mw prod Benzoxazine-2,4-dione mw->prod

Microwave-assisted synthesis workflow.

Protocol:

  • In a microwave reactor vessel, combine the substituted phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (TMSA) (1.0 equiv).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 8 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Wash the resulting solid with a suitable solvent (e.g., diethyl ether) to obtain the pure benzoxazine-2,4-dione.[1]

Conventional Thermal Synthesis using Cyanuric Chloride

This method represents a more traditional approach, often requiring longer reaction times and reflux temperatures. Cyanuric chloride is used as a cyclizing agent.[10][11]

Protocol:

  • Synthesize the N-acylanthranilic acid intermediate by reacting anthranilic acid with an appropriate acyl chloride in the presence of a base like triethylamine.

  • In a separate flask, dissolve the N-acylanthranilic acid in a suitable solvent (e.g., toluene).

  • Add cyanuric chloride and a tertiary amine base (e.g., triethylamine).

  • Reflux the reaction mixture for several hours until the reaction is complete.

  • After cooling, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization or column chromatography.[10]

Enzyme-Catalyzed Synthesis

Biocatalysis offers a green and mild alternative for the synthesis of benzoxazinone derivatives. Lipases, such as Novozym 435, can catalyze the formation of these compounds through a decarboxylative Michael addition.[5]

Experimental Workflow:

reactants 1,4-Benzoxazinone + Chalcone Derivative enzyme Lipase Catalysis (Novozym 435, 40°C) reactants->enzyme prod Substituted Benzoxazinone Derivative enzyme->prod

Enzyme-catalyzed synthesis workflow.

Protocol:

  • In a reaction vessel, dissolve the 1,4-benzoxazinone (0.2 mmol) and a chalcone derivative (0.2 mmol) in a suitable solvent system (e.g., acetonitrile with a small amount of water).[5]

  • Add the lipase catalyst (e.g., Novozym 435, 10 mg).[5]

  • Stir the mixture at a mild temperature (e.g., 40°C).[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the enzyme is filtered off, and the solvent is evaporated.

  • The resulting product is purified by column chromatography.

Mechanism of Action and Signaling Pathway

Many substituted benzoxazinones exhibit their biological effects by inhibiting soluble epoxide hydrolase (sEH).[12][13] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. By inhibiting sEH, benzoxazinones increase the endogenous levels of EETs. Elevated EETs, in turn, can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[14]

cluster_0 Cellular Response AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation IKK IκB Kinase (IKK) EETs->IKK Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Transcription Benzoxazinone Substituted Benzoxazinone Benzoxazinone->sEH Inhibition

Inhibition of the NF-κB signaling pathway by substituted benzoxazinones.

This guide provides a foundational understanding of the primary synthetic routes to substituted benzoxazinones. Researchers and drug development professionals are encouraged to consider the specific requirements of their target molecules and desired scale of production when selecting a synthetic strategy. The provided protocols and mechanistic insights aim to facilitate the efficient and effective synthesis of these promising therapeutic agents.

References

structure-activity relationship (SAR) studies of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one analogs reveals key structural determinants for a range of biological activities. While specific SAR studies on this exact scaffold are not extensively documented in publicly available literature, a comparative guide can be constructed based on the broader class of benzoxazinone derivatives. These compounds have garnered significant interest from researchers in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[1][2][3]

Comparative Analysis of Biological Activities

The biological activity of benzoxazinone analogs is significantly influenced by the nature and position of substituents on the bicyclic core. The 6-bromo and 8-methyl substitutions on the lead compound provide a unique starting point for further structural modifications.

Table 1: Structure-Activity Relationship Summary of Benzoxazinone Analogs

Position of SubstitutionType of SubstituentEffect on Biological ActivityTarget/AssayReference
Benzene Ring Electron-withdrawing groups (e.g., Cl, Br)Generally enhances antimicrobial and cytotoxic activity.[1][4]Antibacterial, Antifungal, Anticancer[1][4]
Electron-donating groups (e.g., OCH3)Can modulate activity; effect is target-dependent.[5]Antifeedant, Phytotoxic[5]
Halogens (F, Cl, Br)Increased inhibitory potential against α-chymotrypsin, with F > Cl > Br.[4]α-Chymotrypsin Inhibition[4]
N-4 Position Hydroxyl group (hydroxamic acids)Significantly more active as antifeedants than lactams.[5]Antifeedant[5]
Alkyl or Aryl halidesIntroduction of benzyl groups can lead to significant antifungal activity.[3]Antifungal[3]
C-2 Position Long alkyl chainGood antifungal activity.[1]Antifungal[1]
2-methyl-2-aryl substitutionPotent renin inhibition.[1]Renin Inhibition[1]
Amino substitutionsPotential inhibition of human CMV protease.[1]Human CMV Protease Inhibition[1]
Aryl groupsInhibitory activity against C1r serine protease.[1]C1r Serine Protease Inhibition[1]

Experimental Protocols

The evaluation of the biological activity of these analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

Antimicrobial Activity Assessment

The antimicrobial activity of benzoxazinone derivatives is often determined using the two-fold serial dilution technique.[1]

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like DMSO.

  • Microbial Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are used.

  • Assay Procedure:

    • A series of dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

    • A standardized inoculum of the microbial suspension is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

α-Chymotrypsin Inhibition Assay

The inhibitory activity against α-chymotrypsin is a common assay for this class of compounds.[4]

  • Enzyme and Substrate: Bovine pancreatic α-chymotrypsin and a suitable chromogenic substrate (e.g., N-succinyl-phenylalanine-p-nitroanilide) are used.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the pH.

  • Assay Procedure:

    • The test compound, dissolved in an appropriate solvent, is pre-incubated with the enzyme in the assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 410 nm) using a spectrophotometer.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the analogs on cancer cell lines are frequently evaluated using the MTT assay.[3]

  • Cell Lines: Human cancer cell lines (e.g., Hep-G2, SW) are cultured in an appropriate medium supplemented with fetal bovine serum.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated further to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

Visualizing Structure-Activity Relationships and Workflows

To better understand the SAR investigation process and the key structural features of the lead compound, the following diagrams are provided.

SAR_Workflow Lead Lead Compound (6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one) Analogs Analog Synthesis (Structural Modifications) Lead->Analogs Design Bioassays Biological Screening (In vitro & In vivo assays) Analogs->Bioassays Testing Data Data Analysis (IC50, MIC, etc.) Bioassays->Data SAR SAR Establishment (Identify key structural features) Data->SAR SAR->Analogs Iterative Design Optimized Optimized Lead SAR->Optimized

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Caption: Key positions for substitution on the 2H-benzo[b]oxazin-3(4H)-one scaffold.

References

A Comparative Guide to the Validation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a Novel Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a potential mineralocorticoid receptor (MR) antagonist. As a novel chemical entity, its performance is benchmarked against established MR antagonists: the steroidal compounds spironolactone and eplerenone, and the non-steroidal antagonist finerenone. This document outlines the requisite experimental data, detailed protocols, and comparative analyses necessary to ascertain its therapeutic potential.

Comparative Analysis of Mineralocorticoid Receptor Antagonists

A critical step in the validation of a novel MR antagonist is to compare its fundamental pharmacological properties against existing therapies. The following tables summarize the in vitro binding affinity for the mineralocorticoid receptor and the selectivity against other key steroid receptors for spironolactone, eplerenone, and finerenone.

Table 1: In Vitro Binding Affinity for the Human Mineralocorticoid Receptor (MR)

CompoundReceptorBinding Affinity (IC50)
Spironolactone Mineralocorticoid Receptor (Human)~24 nM[1][2]
Eplerenone Mineralocorticoid Receptor (Human)~990 nM[2]
Finerenone Mineralocorticoid Receptor (Human)~18 nM[3]
Aldosterone (Endogenous Agonist)Mineralocorticoid Receptor (Human)~1-3 nM (Kd)[2]

Table 2: Selectivity Profile Against Other Human Steroid Receptors (IC50 Values)

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)
Spironolactone ~77 nM[1]Moderate AffinityLow Affinity
Eplerenone Low AffinityLow Affinity[4]Low Affinity
Finerenone >10,000 nM>10,000 nM>10,000 nM

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action and the validation process is crucial. The following diagrams illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow for validating a novel MR antagonist.

Mineralocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_c Mineralocorticoid Receptor (MR) MR_c->MR_HSP HSP Heat Shock Proteins (HSP) HSP->MR_HSP MR_Aldo Aldosterone-MR Complex MR_HSP->MR_Aldo Dissociation of HSP Nucleus Nucleus MR_Aldo->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Aldosterone-Induced Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Na+ reabsorption) Proteins->Cellular_Response Antagonist MR Antagonist (e.g., 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one) Antagonist->MR_c Blocks Binding

Mineralocorticoid Receptor Signaling Pathway

Experimental Workflow for MR Antagonist Validation Start Novel Compound Synthesis (6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one) In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Radioligand Binding Assay (Affinity - Ki) In_Vitro->Binding_Assay Functional_Assay Reporter Gene Assay (Potency - IC50) In_Vitro->Functional_Assay Selectivity_Assay Selectivity Profiling (AR, PR, GR, etc.) In_Vitro->Selectivity_Assay In_Vivo In Vivo Efficacy Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Selectivity_Assay->In_Vivo HF_Model Heart Failure Models (e.g., Isoproterenol-induced) In_Vivo->HF_Model CKD_Model Chronic Kidney Disease Models (e.g., 5/6 Nephrectomy) In_Vivo->CKD_Model PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) HF_Model->PK_PD CKD_Model->PK_PD ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) PK_PD->ADME Tox Toxicology Studies ADME->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

References

comparative analysis of the antimicrobial activity of halogenated benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated benzoxazinones have emerged as a promising class of heterocyclic compounds in the quest for novel antimicrobial agents. Their unique structural scaffold allows for a wide range of chemical modifications, with halogenation playing a pivotal role in modulating their biological activity. This guide provides a comparative analysis of the antimicrobial properties of various halogenated benzoxazinones, supported by experimental data, to assist researchers and drug development professionals in this field.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of halogenated benzoxazinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative halogenated benzoxazinones against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound ID/ReferenceHalogen SubstituentTest OrganismMIC (µg/mL)
Fluorinated Derivatives
Compound 21[1]FluorineMycobacterium tuberculosis H37Rv0.25–0.50
Compound 4[1]FluorineMycobacterium tuberculosis H37Rv0.48
Various Analogues[1]FluorineMycobacterium tuberculosis0.473–2.223
Chlorinated Derivatives
Compound 5b4[2]ChloroGram-positive & Gram-negative bacteriaGood activity
Brominated Derivatives
Compound 2[3]DibromoVarious microbesSignificant activity
General Halogenated Derivatives
Synthetic Derivatives[4]HalogenatedCandida albicansDown to 6.25
Synthetic Derivatives[4]HalogenatedStaphylococcus aureus, Escherichia coliDown to 16
Compound 45[5]Not specifiedMethicillin-resistant S. aureus (MRSA)0.25-0.5

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental protocols across different studies. "Good activity" and "Significant activity" are qualitative descriptions from the source papers where specific MIC values were not provided in the abstract.

Experimental Protocols

The determination of antimicrobial activity for halogenated benzoxazinones generally follows standardized methods. The most common of these is the broth microdilution method, as recommended by clinical standards institutes.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at a suitable temperature (typically 37°C for bacteria and 28-35°C for fungi) for 18-24 hours.

  • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth, RPMI-1640) and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10^8 colony-forming units (CFU)/mL.

  • The inoculum is further diluted to the final required concentration for the assay.

2. Broth Microdilution Assay for MIC Determination:

  • The halogenated benzoxazinone compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well microtiter plates.

  • The standardized microbial inoculum is added to each well.

  • Positive control wells (containing inoculum without the test compound) and negative control wells (containing broth only) are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Minimum Bactericidal Concentration (MBC) Determination:

  • To determine if a compound is bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto agar plates.

  • The plates are incubated for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum count.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for all halogenated benzoxazinones is not fully elucidated and can vary between different derivatives. However, a prominent mechanism for some advanced benzoxazinyl-oxazolidinone derivatives is the inhibition of bacterial protein synthesis.[1] This occurs through binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein translation. Another proposed mechanism for some benzoxazine derivatives involves the inhibition of bacterial topoisomerases, which are essential enzymes for DNA replication.[6]

The following diagram illustrates a generalized workflow for screening the antimicrobial activity of these compounds.

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Benzoxazinone Derivatives MIC_Assay Broth Microdilution Assay (MIC Determination) Synthesis->MIC_Assay Test Compounds MBC_Assay Subculturing for MBC Determination MIC_Assay->MBC_Assay No Growth Wells Data_Analysis Comparative Analysis of MIC/MBC Values MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Halogenated Benzoxazinones.

Structure-Activity Relationship (SAR)

The antimicrobial activity of halogenated benzoxazinones is significantly influenced by the nature and position of the halogen substituent on the benzoxazinone ring.

  • Fluorine: The incorporation of fluorine atoms can enhance the antimicrobial activity and improve the pharmacokinetic profile of benzoxazinones.[1] For instance, certain fluorine-containing benzoxazinyl-oxazolidinones have demonstrated potent activity against drug-resistant Mycobacterium tuberculosis.[1]

  • Chlorine: Chloro-substituted derivatives have also shown considerable antibacterial potential. Studies indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria.[2]

  • Bromine: Dibrominated benzoxazinones have been reported to exhibit significant antimicrobial activities.[3] The presence of two bromine atoms can substantially increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

References

A Comparative Guide to the Efficacy of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a critical endeavor in modern medicine. Among the promising scaffolds, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives have garnered attention for their diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, drawing from available experimental data on various benzoxazinone derivatives. While direct comparative studies on a single derivative are limited, this guide synthesizes the existing evidence to offer valuable insights for researchers in the field. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential and challenges in the clinical translation of these promising molecules.

In Vitro vs. In Vivo Efficacy: A Tabular Comparison

The following tables summarize quantitative data from various studies, highlighting the performance of benzoxazinone and related derivatives in both laboratory-based assays and living organisms. It is important to note that the specific derivatives and experimental conditions may vary between studies.

Table 1: In Vitro Anticancer Activity of Benzoxazinone Derivatives
DerivativeAssayCell Line(s)IC50 (µM)Key FindingsReference(s)
Unspecified Benzoxazinone Derivatives (3, 7, 8, 10, 13, 15)AntiproliferativeHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10High selectivity against cancer cells (Selectivity Index: ~5-12 folds). Derivative 15 induced apoptosis via p53 and caspase-3 pathways.[1]
6,8-Dibromo-2-ethyl-4H-benzo[d][2][3]oxazin-4-one Derivatives (9, 13, 14b)AntiproliferativeMCF-7 (Breast), HepG2 (Liver)Not specifiedExhibited broad antiproliferative activity and enhanced the expression of p53 and caspases 9 and 3.[4]
Four Unspecified Benzoxazinone DerivativesAntiproliferative, Migration InhibitionSK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung)Not specifiedInhibited proliferation and migration. Downregulated c-Myc mRNA expression.[5]
Table 2: In Vivo Anti-inflammatory Activity of Bromo-Substituted Quinazolinone and Benzoxazinone Derivatives
DerivativeIn Vivo ModelDosageOutcomeReference(s)
6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivativesCarrageenan-induced paw edema in rats10 mg/100 g b.w.Significant inhibition of paw edema. Compound VIg was the most potent.[3]
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (Compound 1)Carrageenan-induced paw edema in rats20 mg/kg & 40 mg/kg61.75% and 71.53% inhibition of paw edema, respectively.[6]
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2b, 2c)Carrageenan-induced paw edema in ratsNot specifiedShowed good anti-inflammatory activity comparable to ibuprofen, with up to 40.10% inhibition.[7]

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Efficacy

The available data indicates that benzoxazinone derivatives possess significant biological activity in vitro, particularly in the context of cancer. The sub-micromolar to low micromolar IC50 values against various cancer cell lines are promising. Mechanistic studies suggest that these compounds can induce programmed cell death (apoptosis) through the p53 and caspase-3 signaling pathways and may also act by stabilizing c-Myc G-quadruplex structures, thereby inhibiting cancer cell proliferation.

However, a direct correlation between the potent in vitro anticancer activity and in vivo efficacy in animal models for the same 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one derivative is not yet established in the public domain. The provided in vivo data for related bromo-substituted quinazolinones and benzoxazinones demonstrates anti-inflammatory effects, which, while valuable, does not directly translate to anticancer efficacy.

This disconnect between in vitro and in vivo results is a well-documented challenge in drug development.[2][8] Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly differ between a cell culture dish and a complex living organism. A potent compound in vitro may be rapidly metabolized and cleared in vivo, preventing it from reaching the tumor site at therapeutic concentrations.[8]

  • Tumor Microenvironment: In vitro cell cultures lack the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug efficacy and contribute to drug resistance.[2]

  • Drug Permeability: The ability of a drug to penetrate solid tumors can be a limiting factor in vivo, a barrier that is not present in standard 2D cell culture models.[8]

Therefore, while the in vitro data for benzoxazinone derivatives is encouraging, further in vivo studies, particularly in anticancer xenograft models, are crucial to validate their therapeutic potential.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for p53 and Caspase-3

This protocol is used to detect the expression levels of key apoptosis-related proteins.

  • Cell Lysis: Treat cells with the benzoxazinone derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA) for c-Myc G-quadruplex

This protocol is used to assess the ability of compounds to stabilize the G-quadruplex structure in the c-Myc promoter.

  • Oligonucleotide Labeling: Label a single-stranded oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence with a radioactive (e.g., ³²P) or fluorescent probe.

  • G-quadruplex Formation: Anneal the labeled oligonucleotide in a buffer containing a cation (e.g., KCl) to induce G-quadruplex formation.

  • Binding Reaction: Incubate the labeled G-quadruplex with the benzoxazinone derivative at various concentrations in a binding buffer.

  • Native Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. An upward "shift" in the mobility of the labeled oligonucleotide indicates the formation of a stable compound-G-quadruplex complex.

Signaling Pathway and Experimental Workflow Diagrams

p53_caspase_pathway cluster_stimulus Cellular Stress cluster_activation p53 Activation cluster_downstream Apoptotic Cascade Benzoxazinone Derivative Benzoxazinone Derivative p53 p53 Benzoxazinone Derivative->p53 Induces/Stabilizes Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53/Caspase-3 mediated apoptosis pathway induced by benzoxazinone derivatives.

cMyc_G4_pathway cluster_gene c-Myc Gene Promoter cluster_intervention Therapeutic Intervention cluster_outcome Transcriptional Regulation G_rich_sequence G-rich sequence G_quadruplex G-quadruplex formation G_rich_sequence->G_quadruplex Stabilized_G4 Stabilized G-quadruplex G_quadruplex->Stabilized_G4 Benzoxazinone Benzoxazinone Derivative Benzoxazinone->G_quadruplex Binds and Stabilizes Stabilized_G4->Inhibition Transcription_Factors Transcription Factors Transcription_Factors->G_rich_sequence Bind cMyc_Transcription c-Myc Transcription Transcription_Factors->cMyc_Transcription Initiate

References

Spectroscopic Showdown: Unveiling the Molecular Evolution of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic characteristics of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and its precursors offers a detailed narrative of its synthetic journey. This guide provides an in-depth look at the structural transformations from a substituted anthranilic acid through an acetylated intermediate to the final benzoxazinone, supported by available spectroscopic data and detailed experimental protocols.

The synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development, typically proceeds through a two-step pathway. The journey begins with 2-amino-5-bromo-3-methylbenzoic acid, which undergoes acetylation to form the intermediate, 2-(acetylamino)-5-bromo-3-methylbenzoic acid. Subsequent cyclization of this intermediate yields the target molecule. Each step in this transformation induces significant changes in the molecular structure, which are reflected in their respective spectroscopic signatures.

Synthetic Pathway Overview

The logical progression of the synthesis is outlined below, illustrating the transformation of the key functional groups.

Precursor1 2-amino-5-bromo-3-methylbenzoic acid Precursor2 2-(acetylamino)-5-bromo-3-methylbenzoic acid Precursor1->Precursor2 Acetylation Product 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Precursor2->Product Cyclization

Caption: Synthetic route to 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Spectroscopic Data Comparison

Table 1: Spectroscopic Data of 2-amino-5-bromo-3-methylbenzoic acid

Spectroscopic TechniqueObserved Data
¹H NMR (DMSO-d₆, 500 MHz)δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H)[1]
Mass Spectrometry (ESI+)m/z 231 [M+H]⁺[1]
Infrared (IR) (KBr)Characteristic peaks for N-H, C=O (acid), and C-Br bonds.[2]

Note: Detailed peak assignments for ¹³C NMR and a full analysis of the IR spectrum for 2-amino-5-bromo-3-methylbenzoic acid are not available in the cited sources.

Anticipated Spectroscopic Changes

From 2-amino-5-bromo-3-methylbenzoic acid to 2-(acetylamino)-5-bromo-3-methylbenzoic acid:

  • ¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons (typically around δ 2.0-2.2 ppm) and a downfield shift of the aromatic protons due to the electron-withdrawing effect of the acetyl group are expected. The broad singlet of the amino group would be replaced by a sharper amide N-H signal.

  • ¹³C NMR: A new signal for the acetyl methyl carbon and a downfield shift for the carbonyl carbon of the acetyl group would appear. The aromatic carbon signals would also be affected by the change in the substituent.

  • IR: The characteristic N-H stretching vibrations of the primary amine would be replaced by the N-H stretch of a secondary amide. A new, strong absorption band for the amide carbonyl (C=O) would appear.

  • Mass Spectrometry: The molecular ion peak would increase by 42.04 g/mol , corresponding to the addition of an acetyl group (C₂H₂O).

From 2-(acetylamino)-5-bromo-3-methylbenzoic acid to 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one:

  • ¹H NMR: The disappearance of the carboxylic acid proton and the amide proton signals is a key indicator of cyclization. New signals corresponding to the methylene protons (CH₂) in the oxazinone ring would appear.

  • ¹³C NMR: The signal for the carboxylic acid carbonyl would be replaced by the lactone carbonyl signal of the oxazinone ring. A new signal for the methylene carbon would also be present.

  • IR: The broad O-H stretch of the carboxylic acid and the N-H stretch of the amide would disappear. A characteristic C=O stretching frequency for the cyclic ester (lactone) in the benzoxazinone ring would be observed.

  • Mass Spectrometry: The molecular ion peak would decrease by 18.02 g/mol , corresponding to the loss of a water molecule during the cyclization reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis.

Synthesis of 2-(acetylamino)-5-bromo-3-methylbenzoic acid (Hypothetical):

2-amino-5-bromo-3-methylbenzoic acid would be dissolved in a suitable solvent like acetic acid or pyridine. Acetic anhydride or acetyl chloride would then be added, and the mixture would be stirred, likely at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC). The product would then be isolated by precipitation or extraction and purified by recrystallization.

Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (Hypothetical):

2-(acetylamino)-5-bromo-3-methylbenzoic acid would be treated with a dehydrating agent, such as acetic anhydride at reflux or a carbodiimide reagent, to facilitate the intramolecular cyclization. The progress of the reaction would be monitored by TLC. Upon completion, the product would be isolated and purified, for instance, by column chromatography.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation patterns of the compounds.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets or as thin films. Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

This guide provides a framework for the spectroscopic comparison of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and its precursors. The acquisition of complete experimental data for the intermediate and final product would allow for a definitive and quantitative analysis, further solidifying the understanding of this important synthetic transformation.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of novel chemical entities. This guide provides a comparative overview of the cross-reactivity profile of the benzoxazinone scaffold, with a focus on derivatives structurally related to 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. While specific experimental data for this particular compound is not publicly available, the extensive research on analogous structures provides valuable insights into its potential biological activities and cross-reactivities.

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2][3] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][4][5] This inherent biological promiscuity underscores the importance of comprehensive cross-reactivity profiling to ensure target selectivity and minimize unintended pharmacological effects.

Comparative Analysis of Benzoxazinone Derivatives

To illustrate the potential for cross-reactivity, the following table summarizes the biological activities of various substituted 2H-benzo[b]oxazin-3(4H)-one derivatives across different biological assays. This data highlights how modifications to the core structure can influence target specificity and potency.

Compound/Derivative ClassBiological Target/AssayReported Activity (IC50/Inhibition)Reference
4-phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivativesPI3Kα / mTORIC50 = 0.63 nM (for PI3Kα)[7]
2H-benzo[b][1][6]oxazin-3(4H)-one and 2H-benzo[b][1][6]oxazine scaffoldPI3KαPotent inhibition, decreases phospho-Akt (T308)[1]
2H-benzo[b][1][6]oxazin-3(4H)-one derivativesCDK9Selective inhibition[8]
6,8-Dibromo-2-ethyl-4H-benzo[d][1][9]oxazin-4-one derivativesAnticancer (MCF-7, HepG2 cell lines)Examined for anticancer activity[4]
2H-benzo[b][1][6]thiazin-3(4H)-one derivativesAcetylcholinesterase (AChE)IC50 = 0.025 µM - 0.027 µM[6][10]
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneAntibacterialZone of inhibition: 10 – 16mm[9]

Key Experimental Methodologies

The following are detailed protocols for key assays commonly used to evaluate the biological activity of benzoxazinone derivatives.

PI3Kα Kinase Assay

This assay is crucial for identifying inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[1][7]

Protocol:

  • Reagents: Recombinant human PI3Kα, kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT), ATP, and a suitable substrate (e.g., phosphatidylinositol).

  • Procedure:

    • The benzoxazinone derivative (test compound) is pre-incubated with the PI3Kα enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the lipid substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of phosphorylated product is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.

CDK9/Cyclin T1 Kinase Assay

This assay assesses the inhibitory activity of compounds against cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[8]

Protocol:

  • Reagents: Recombinant human CDK9/Cyclin T1 complex, kinase buffer, ATP, and a peptide substrate.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The CDK9/Cyclin T1 enzyme is added to the wells and incubated with the compound.

    • The kinase reaction is started by adding ATP and the peptide substrate.

    • After incubation, the reaction is stopped, and the level of substrate phosphorylation is measured, often using a luminescence-based assay.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6][10]

Protocol:

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • A solution of the test compound, AChE, and DTNB in buffer is prepared and incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined. IC50 values are then calculated from the concentration-inhibition curves.

Visualizing Potential Cross-Reactivity Pathways

The following diagrams illustrate a key signaling pathway potentially modulated by benzoxazinone derivatives and a general workflow for assessing cross-reactivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for benzoxazinone derivatives.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Selectivity Analysis Primary_Assay Primary Target Assay Hit_Compound Active Benzoxazinone Derivative Primary_Assay->Hit_Compound Panel_Screening Kinase Panel Screening Hit_Compound->Panel_Screening Receptor_Binding Receptor Binding Assays Hit_Compound->Receptor_Binding Enzyme_Inhibition Other Enzyme Assays Hit_Compound->Enzyme_Inhibition Data_Analysis Data Analysis & IC50 Determination Panel_Screening->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Selectivity_Profile Selectivity Profile SAR->Selectivity_Profile

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic methodologies for the production of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in pharmaceutical research. This guide provides a comparative assessment of a primary synthetic route and alternative strategies, supported by detailed experimental protocols and quantitative data to inform efficient synthesis planning.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, is of significant interest for the development of novel therapeutics. This guide outlines a primary, plausible synthetic route for this target molecule, benchmarked against alternative methodologies for the synthesis of the broader benzoxazinone class. The comparison focuses on key metrics of synthetic efficiency, including reaction yield, time, and conditions.

Comparative Analysis of Synthetic Routes

The production of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one can be approached through a multi-step synthesis starting from commercially available precursors. A plausible and efficient route is proposed and compared with general alternative methods for constructing the benzoxazinone core.

RouteStarting MaterialKey StepsReagentsYield (%)Reaction Time (h)Temperature (°C)Ref.
Proposed Primary Route 2-Amino-3-methylphenol1. Bromination2. Acetylation3. Cyclization1. N-Bromosuccinimide2. Acetic Anhydride3. Chloroacetyl chloride, K₂CO₃>70 (overall)18-24 (overall)RT to 100Hypothetical
Alternative Route 12-(Acetylamino)-5-bromobenzoic acidCyclizationAcetic Anhydride841Reflux[1]
Alternative Route 2Substituted AnilinesCyclization with α-halocarbonyl halideChloroacetyl chloride, aq. NaHCO₃Not specifiedNot specified0-5General Method
Alternative Route 32-AminophenolsCondensation/CyclizationPhosgene derivatives or CDIVariableVariableVariable[2]

Table 1: Comparison of Synthetic Routes to Benzoxazinone Derivatives. This table summarizes the key parameters for the proposed synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and compares them with established alternative methods for similar structures. The yield and conditions for the proposed route are estimated based on analogous reactions.

Experimental Protocols

Detailed methodologies for the key steps in the proposed primary synthetic route are provided below. These protocols are designed to be readily adaptable for laboratory execution.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylphenol
  • Dissolution: Dissolve 2-Amino-3-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Amino-5-bromo-3-methylphenol.

Protocol 2: Synthesis of N-(5-Bromo-2-hydroxy-3-methylphenyl)acetamide
  • Dissolution: Dissolve 2-Amino-5-bromo-3-methylphenol (1 equivalent) in acetic anhydride.

  • Reaction: Heat the mixture at 100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain N-(5-Bromo-2-hydroxy-3-methylphenyl)acetamide.

Protocol 3: Synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one
  • Suspension: Suspend N-(5-Bromo-2-hydroxy-3-methylphenyl)acetamide (1 equivalent) and potassium carbonate (2 equivalents) in acetone.

  • Addition of Cyclizing Agent: Add chloroacetyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic pathway and a generalized decision-making workflow for selecting a synthetic route for benzoxazinone derivatives.

synthetic_pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2_Amino_3_methylphenol 2-Amino-3-methylphenol Brominated_Amine 2-Amino-5-bromo-3-methylphenol 2_Amino_3_methylphenol->Brominated_Amine NBS, DCM RT, 12-16h Acetylated_Phenol N-(5-Bromo-2-hydroxy-3-methylphenyl)acetamide Brominated_Amine->Acetylated_Phenol Acetic Anhydride 100°C, 2-3h Final_Product 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one Acetylated_Phenol->Final_Product Chloroacetyl chloride, K₂CO₃ Acetone, RT, 4-6h

Caption: Proposed synthetic pathway for 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one.

decision_workflow Start Define Target Benzoxazinone Availability Starting Material Availability & Cost Start->Availability Substitution Desired Substitution Pattern Start->Substitution Scale Required Scale of Synthesis Start->Scale Green Green Chemistry Considerations Start->Green Route_Selection Select Optimal Synthetic Route Availability->Route_Selection Substitution->Route_Selection Scale->Route_Selection Green->Route_Selection Method_A Route 1: From Substituted 2-Aminophenol Route_Selection->Method_A Method_B Route 2: From Anthranilic Acid Derivatives Route_Selection->Method_B Method_C Route 3: Transition-Metal Catalyzed Cyclization Route_Selection->Method_C Execution Execute Synthesis & Purify Product Method_A->Execution Method_B->Execution Method_C->Execution

Caption: Decision workflow for selecting a synthetic route for benzoxazinone derivatives.

This guide provides a foundational framework for the synthesis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one. The proposed route offers a clear and efficient pathway, while the comparative data and decision workflow empower researchers to select the most appropriate methodology for their specific research and development needs. The provided protocols are intended as a starting point and may require optimization for specific laboratory conditions and desired product purity.

References

Comparative Docking Analysis of Benzoxazinone Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico examination of substituted 2H-benzo[b]oxazin-3(4H)-one analogs reveals their diverse potential as inhibitors of various key biological targets implicated in a range of diseases. This comparative guide synthesizes findings from multiple molecular docking studies, providing a comprehensive overview of their binding affinities, interaction mechanisms, and therapeutic promise. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule inhibitors.

This guide focuses on the comparative analysis of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one and its structurally related analogs, evaluating their in-silico performance against a variety of enzymatic targets. While direct comparative studies on a single target are limited, this report collates and contrasts the results from several independent investigations to provide a broader understanding of the structure-activity relationships within this class of compounds.

Quantitative Docking Performance of Benzoxazinone Analogs

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities and inhibitory concentrations of different benzoxazinone derivatives against their respective biological targets.

Table 1: Docking Performance of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives against E. coli DNA Gyrase [3][4]

Compound IDSubstituentBinding Affinity (kcal/mol)Key Interacting Residues
4a -H-7.9ASP73, GLY77, ILE78, PRO79, ILE94, ARG136
4d -Cl-8.2ASP73, GLY77, ILE78, PRO79, ILE94, ARG136
4e -Br-8.0ASP73, GLY77, ILE78, PRO79, ILE94, ARG136
4f -F-7.8ASP73, GLY77, ILE78, PRO79, ILE94, ARG136

Table 2: Inhibitory Activity and Docking Scores of 1,4-Benzoxazin-2-one Derivatives against Mycobacterium tuberculosis Menaquinone-B Enzyme [2]

Compound IDR GroupMIC (µg/mL)Docking Score
1a 4-fluorophenyl2-
1b 4-chlorophenyl2-
1c 4-bromophenyl2-
1d 4-iodophenyl2-
1e 4-nitrophenyl4-
1f 4-methylphenyl8-
1g 4-methoxyphenyl8-

Note: Specific docking scores were not provided in the source material, but the study confirmed favorable interactions reinforcing the antimycobacterial activity.

Table 3: Acetylcholinesterase (AChE) Inhibition and Docking of 2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives [5]

Compound IDR GroupAChE IC₅₀ (µM)Binding Interactions
3i 4-chlorophenyl0.027π-π interactions with Trp286, Tyr337; H-bonds with Ser293, Phe295
3j 4-bromophenyl0.025π-π interactions with Trp286, Tyr341, Tyr337; H-bonds with Ser293, Phe295
Donepezil (Reference) -0.021-

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a basis for the interpretation and comparison of the presented data.

Docking of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives against E. coli DNA Gyrase[3][4]
  • Software: Not explicitly stated, but common molecular docking software was used.

  • Target Protein: The crystal structure of E. coli DNA gyrase B subunit was retrieved from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the synthesized benzoxazinone derivatives were generated and optimized.

  • Docking Procedure: Molecular docking was performed to predict the binding modes and affinities of the compounds within the ATP-binding site of the DNA gyrase B subunit. The interactions with key amino acid residues were analyzed to understand the binding mechanism.

Computational Insight into 1,4-Benzoxazin-2-one Derivatives against M. tuberculosis Menaquinone-B Enzyme[2]
  • Methodology: Molecular docking and molecular dynamics simulations were conducted.

  • Target Enzyme: The study targeted the menaquinone-B enzyme (MenB), which is crucial for the viability of mycobacteria.

  • Key Finding: The computational studies supported the hypothesis that the antimycobacterial activity of the benzoxazinone derivatives is due to the inhibition of the MenB enzyme. The simulations revealed structural similarities and binding interactions consistent with known inhibitors of this enzyme.

Molecular Docking of 2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives with Acetylcholinesterase (AChE)[5]
  • Target and Ligand Preparation: The 3D structures of the synthesized compounds were prepared for docking. The crystal structure of the acetylcholinesterase enzyme was obtained from a protein database.

  • Docking Simulation: The docking simulation was performed to analyze the interaction of the most active compounds (3i and 3j) with the active site of the AChE enzyme.

  • Interaction Analysis: The results showed that the benzothiazinone core of the compounds engaged in π-π stacking interactions with key aromatic residues like Trp286, while other parts of the molecules formed hydrogen bonds with residues such as Ser293 and Phe295.

Visualization of Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key interactions and workflows described in the referenced studies.

cluster_ligand Benzoxazinone Analog cluster_target Biological Target cluster_interaction Binding Interactions cluster_residues Key Amino Acid Residues Ligand 2H-benzo[b][1,4]oxazin-3(4H)-one Derivative H_Bond Hydrogen Bonds Ligand->H_Bond forms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic forms Target E. coli DNA Gyrase B Residues ASP73, GLY77, ILE78, PRO79, ILE94, ARG136 H_Bond->Residues Hydrophobic->Residues Residues->Target

Caption: Binding interactions of benzoxazinone analogs with E. coli DNA gyrase.

cluster_workflow Molecular Docking Workflow A Prepare Ligand (Benzoxazinone Analog) C Define Binding Site (Grid Box Generation) A->C B Prepare Receptor (e.g., AChE) B->C D Run Docking Simulation (e.g., AutoDock) C->D E Analyze Poses & Scores (Binding Affinity) D->E F Visualize Interactions (H-bonds, π-π stacking) E->F

Caption: A generalized workflow for molecular docking studies.

References

Assessing the Selectivity of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics.[3][5] The PI3K enzyme family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Comparative Selectivity of Benzoxazinone-Based PI3K Inhibitors

Recent studies have highlighted the potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent PI3K inhibitors. For instance, compound 7f from a series of benzoxazinone analogs was identified as a potent PI3Kα inhibitor.[5] Another study reported on 8d-1 , a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, as a potent pan-Class I PI3K and mTOR (PI3K/mTOR) dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] The selectivity of these compounds against a panel of other kinases is a critical determinant of their therapeutic window. While the detailed selectivity panel data for 7f is not publicly available, the study on 8d-1 mentioned that no off-target interactions were identified in a wide panel of protein kinase assays, suggesting a high degree of selectivity.[6]

To contextualize the potential selectivity of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one, this guide compares the reported activity of a representative benzoxazinone PI3K/mTOR inhibitor with well-characterized clinical candidates, GSK2126458 and PF-04979064.

CompoundTarget(s)PI3Kα IC50 / Ki (nM)mTOR Ki (nM)Selectivity Notes
Benzoxazinone 8d-1 PI3K/mTOR0.63 (IC50)Not ReportedReported to be highly selective with no off-target interactions in a wide kinase panel.[6]
GSK2126458 PI3K/mTOR0.019 (Ki)0.18 (Ki)A highly potent inhibitor of class I PI3Ks and mTOR. It shows excellent selectivity over a large panel of protein kinases (>10,000-fold).[7]
PF-04979064 PI3K/mTOR1.41 (Ki, mouse)4.51 (Ki)A potent PI3K/mTOR dual inhibitor.[8]

Table 1: Comparative Potency and Selectivity of PI3K/mTOR Inhibitors.

Experimental Protocols for Assessing Selectivity

The selectivity of a compound is typically assessed through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. ADP-Glo™ Luminescent Kinase Assay: This is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[9]

Experimental Workflow:

ADP_Glo_Workflow Start Start Step1 Incubate Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent to deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP Step2->Step3 Step4 Measure Luminescence Step3->Step4 End End Step4->End

Figure 2: Workflow for the ADP-Glo™ kinase assay.

Protocol Outline:

  • Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant PI3Kα), the lipid substrate (e.g., PIP2), ATP, and the test compound (e.g., 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one) in a suitable reaction buffer.[9]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP.

  • Signal Generation: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

2. Radioactive Kinase Assay (32P-ATP): This traditional method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.

Protocol Outline:

  • Reaction: The kinase reaction is performed in the presence of the inhibitor, substrate, and [γ-32P]ATP.

  • Separation: The reaction products are separated from the unincorporated [γ-32P]ATP, typically by spotting the reaction mixture onto a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or autoradiography.

Cellular Target Engagement Assays

These assays confirm that the compound binds to its intended target within a cellular context.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[10]

Experimental Workflow:

CETSA_Workflow Start Start Step1 Treat cells with a test compound Start->Step1 Step2 Heat cells to a range of temperatures Step1->Step2 Step3 Lyse cells and separate soluble and aggregated proteins Step2->Step3 Step4 Detect soluble target protein (e.g., by Western Blot) Step3->Step4 End End Step4->End

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol Outline:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A ligand-induced stabilization of the target protein results in a shift of its melting curve to higher temperatures.

Conclusion

Based on the available data for structurally related compounds, it is highly probable that 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one targets the PI3K/mTOR signaling pathway. The selectivity profile of this compound will be a critical determinant of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of its potency and selectivity. By comparing its performance against a panel of kinases and in cellular target engagement assays alongside known inhibitors, researchers can effectively evaluate the promise of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one as a selective PI3K pathway inhibitor.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one: A Procedural Guide for Laboratory Professionals

Safe Disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Procedural Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring compliance with safety regulations and fostering a culture of safety within the laboratory.

Hazard Identification and Safety Profile

6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as a hazardous substance. Understanding its hazard profile is the first step toward safe handling and disposal.

Hazard Category Classification & Statement GHS Pictogram Storage Class
Acute Toxicity Acute Tox. 4 Oral (H302: Harmful if swallowed)GHS07 (Exclamation Mark)11 (Combustible Solids)

Due to its classification, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE) Requirements

Prior to handling 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one for any purpose, including disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one must be treated as hazardous waste. Adherence to the following protocol is mandatory.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container for the collection of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one," and the associated hazard pictogram (GHS07).

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same container.

    • Solutions: Solutions containing 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and away from drains or sources of ignition.[2][3]

  • Waste Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the area if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials for disposal as hazardous waste.

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories under 40 CFR Part 262, Subpart K.[4] It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan, which should align with these regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

DisposalWorkflowcluster_prepPreparationcluster_collectionWaste Collectioncluster_storageInterim Storagecluster_disposalFinal DisposalAIdentify Hazard:Acute Tox. 4 (Oral)BWear Appropriate PPE:Gloves, Goggles, Lab CoatA->BCUse Labeled 'HalogenatedOrganic Waste' ContainerB->CDCollect Solid Waste &Contaminated MaterialsC->DEStore in DesignatedSatellite Accumulation Area (SAA)D->EFKeep Container ClosedE->FGArrange for Pickup byEHS or Licensed ContractorF->GHProper Disposal viaLicensed FacilityG->H

Caption: Disposal workflow for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This document provides crucial safety and logistical information for the handling and disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. The following procedures are based on available safety data for the compound and structurally similar chemicals. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any work.

Hazard Identification and Classification:

Based on available data, 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)4GHS07WarningH302: Harmful if swallowed

A complete Safety Data Sheet (SDS) for this specific compound was not available. The information provided is a synthesis of data from supplier websites and SDSs for structurally related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Body PartRecommended ProtectionStandard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.EN166 or ANSI Z87.1
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. A lab coat or chemical-resistant apron should be worn to protect street clothing.EN374
Respiratory In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.NIOSH or EN143
Body A disposable gown made of a non-absorbent material is recommended, especially for larger quantities or when there is a risk of significant contamination.
Feet Closed-toe shoes are mandatory in the laboratory.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that a current and complete risk assessment has been performed and is understood by all personnel involved.

    • Verify that all necessary PPE is available, in good condition, and fits properly.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Ensure a chemical spill kit is readily accessible.

  • Engineering Controls:

    • All handling of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in a fume hood or on a balance with appropriate local exhaust ventilation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When transferring the compound, do so carefully to prevent spills.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired Compound Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines. The compound should be in a clearly labeled, sealed, and appropriate waste container.
Contaminated Labware and Consumables All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent (e.g., ethanol, acetone) in a fume hood. The rinse solvent should be collected as hazardous waste.
Spill Cleanup Material Any materials used to clean up a spill of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one should be placed in a sealed, labeled hazardous waste container for disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_exposure 3. Exposure Response cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble and Inspect PPE prep_risk->prep_ppe prep_safety Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep_ppe->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer expo_event Exposure Event Occurs handle_transfer->expo_event disp_waste Collect Waste (Unused Compound, Contaminated Items) handle_transfer->disp_waste expo_eye Eye Contact: Flush with Water (15 min) expo_event->expo_eye expo_skin Skin Contact: Wash with Soap and Water expo_event->expo_skin expo_inhale Inhalation: Move to Fresh Air expo_event->expo_inhale expo_ingest Ingestion: Do NOT Induce Vomiting expo_event->expo_ingest expo_medical Seek Immediate Medical Attention expo_eye->expo_medical expo_skin->expo_medical expo_inhale->expo_medical expo_ingest->expo_medical disp_container Place in Labeled, Sealed Hazardous Waste Container disp_waste->disp_container disp_ehs Contact EHS for Pickup disp_container->disp_ehs

Caption: Workflow for safe handling and disposal of 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.